chemical structure and physical properties of 2-Amino-2-(3,4-difluorophenyl)ethanol
2-Amino-2-(3,4-difluorophenyl)ethanol: A Senior Application Scientist’s Guide to Structure, Synthesis, and Medicinal Utility Executive Summary In modern medicinal chemistry and asymmetric catalysis, fluorinated phenyleth...
Author: BenchChem Technical Support Team. Date: March 2026
2-Amino-2-(3,4-difluorophenyl)ethanol: A Senior Application Scientist’s Guide to Structure, Synthesis, and Medicinal Utility
Executive Summary
In modern medicinal chemistry and asymmetric catalysis, fluorinated phenylethanolamines serve as indispensable privileged scaffolds. Among these, 2-Amino-2-(3,4-difluorophenyl)ethanol stands out as a highly versatile chiral building block. As a Senior Application Scientist, I frequently leverage this compound's unique electronic properties to design CNS-active agents—specifically Trace Amine-Associated Receptor 1 (TAAR1) ligands—and to synthesize chiral ligands for asymmetric transfer hydrogenation (ATH). This whitepaper deconstructs the structural rationale, physicochemical properties, and field-proven synthetic protocols associated with this critical intermediate.
Structural Rationale & Physicochemical Profiling
The molecular architecture of 2-Amino-2-(3,4-difluorophenyl)ethanol features a classic phenylethanolamine core modified by a 3,4-difluoro substitution on the aromatic ring[1]. From a drug design perspective, this specific halogenation pattern is not arbitrary; it is a deliberate mechanistic choice:
Metabolic Shielding: Cytochrome P450 enzymes typically oxidize electron-rich aromatic systems. The highly electronegative fluorine atoms withdraw electron density from the phenyl ring, deactivating it toward electrophilic attack and significantly reducing first-pass oxidative metabolism.
pKa Modulation & BBB Penetration: The strong inductive electron-withdrawing effect (-I) of the difluorophenyl group lowers the pKa of the adjacent primary amine compared to an unsubstituted phenylethanolamine. This subtle shift increases the fraction of the un-ionized free base at physiological pH (7.4), thereby enhancing the molecule's lipophilicity (logD) and facilitating passive diffusion across the blood-brain barrier (BBB)—a critical requirement for neuroactive compounds[2].
To ensure analytical precision during laboratory handling, the quantitative physicochemical parameters of the compound are summarized below.
Table 1: Quantitative Physicochemical Data
Property
Value
Compound Name
2-Amino-2-(3,4-difluorophenyl)ethanol
CAS Registry Number
218449-32-2
Molecular Formula
C8H9F2NO
Molecular Weight
173.16 g/mol
InChIKey
ONJNHFPGJRBNQM-UHFFFAOYSA-N
Physical Form
Solid
Typical Purity
≥97%
Storage Conditions
2–8°C, inert atmosphere, protect from light
Data sourced from standardized chemical inventories[1].
The most robust and scalable method for synthesizing this amino alcohol is the exhaustive reduction of the corresponding amino acid, 3,4-difluorophenylglycine. Below is a field-proven, step-by-step protocol designed with built-in self-validation mechanisms to ensure process integrity.
Protocol 1: Synthesis of Racemic 2-Amino-2-(3,4-difluorophenyl)ethanol
Initiation & Solvation: Suspend 3,4-difluorophenylglycine (1.0 eq) in anhydrous THF under a strict nitrogen atmosphere at 0°C.
Causality: THF is mandatory as it coordinates and stabilizes the intermediate lithium and aluminum ions during the transition state. Nitrogen prevents the violent, yield-destroying hydrolysis of the reducing agent.
Causality: Carboxylic acids react with the first equivalent of LiAlH
4
to form a carboxylate salt and H
2
gas. The excess hydride is required to drive the reduction of the carboxylate down to the primary alcohol. Portion-wise addition strictly controls the exothermic hydrogen evolution.
Thermal Activation: Heat the reaction mixture to reflux for 12 hours.
Causality: The reduction of the intermediate aluminate complex is kinetically sluggish at room temperature. Refluxing provides the necessary activation energy to ensure complete conversion.
Self-Validating Fieser Workup: Cool the mixture to 0°C. For every x grams of LiAlH
4
used, sequentially and dropwise add x mL of H
2
O, x mL of 15% NaOH (aq), and 3x mL of H
2
O.
Causality: This precise stoichiometric sequence hydrolyzes the aluminate complexes into granular, crystalline inorganic precipitates.
Validation Check: If the solution forms a thick, unfilterable gelatinous emulsion, the stoichiometry was violated. A successful workup is self-evident: it yields a clear supernatant and easily filterable white solids.
Isolation: Filter the suspension through a Celite pad, wash the cake with ethyl acetate, and concentrate the filtrate in vacuo to yield the crude product[1].
Synthetic workflow and chiral resolution of 2-Amino-2-(3,4-difluorophenyl)ethanol.
Enantiomeric Resolution Strategies
Because biological targets (like TAAR1) and asymmetric catalysts require strict stereochemical purity, the racemic amino alcohol must be resolved. While asymmetric synthesis (e.g., via chiral auxiliaries) is possible, preferential crystallization via diastereomeric salt formation remains the most scalable industrial approach[3].
By reacting the racemic mixture with an optically active resolving agent such as L-tartaric acid or a chiral cinnamic acid derivative in ethanol, diastereomeric salts are formed[3].
Causality: The (R)-amine/L-acid and (S)-amine/L-acid salts possess distinct lattice energies and solubility profiles in protic solvents.
Validation Check: The success of the resolution is validated via chiral HPLC. If the enantiomeric excess (ee) is <95%, the isolated salt is subjected to a secondary recrystallization cycle until optical purity is achieved.
Medicinal Chemistry Applications: TAAR1 Ligand Development
A primary application of 2-Amino-2-(3,4-difluorophenyl)ethanol is its use as a precursor for 2-aminooxazolines, which are potent modulators of the Trace Amine-Associated Receptor 1 (TAAR1)[2]. TAAR1 is a G protein-coupled receptor implicated in the regulation of monoaminergic signaling, making it a prime target for schizophrenia and metabolic disorder therapies.
Protocol 2: Synthesis of TAAR1-Targeting 2-Aminooxazolines
Reagent Addition: Dissolve the resolved (S)-2-Amino-2-(3,4-difluorophenyl)ethanol in ethanol and add cyanogen bromide (BrCN) (1.1 eq) at room temperature.
Cyclization: Stir the mixture for 12-24 hours.
Causality: The primary amine nucleophilically attacks the electrophilic carbon of BrCN to form a cyanamide intermediate. Subsequently, the adjacent hydroxyl group executes an intramolecular attack onto the nitrile carbon, closing the 5-membered oxazoline ring[2].
Validation & Purification: Monitor the reaction via LC-MS.
Validation Check: The reaction is deemed complete and successful when the starting material mass (m/z 174 [M+H]
+
) disappears and the cyclized product mass (m/z 199 [M+H]
+
) dominates the chromatogram[2].
Conversion of the amino alcohol into a bioactive TAAR1-targeting 2-aminooxazoline.
Beyond medicinal chemistry, these chiral amino alcohols are also highly valued as ligands in the asymmetric transfer hydrogenation (ATH) of aromatic ketones, where the steric bulk of the difluorophenyl group dictates the stereochemical outcome of the reduced alcohol[4].
preliminary toxicity and pharmacokinetic profiling of 2-Amino-2-(3,4-difluorophenyl)ethanol
An In-Depth Technical Guide to the Preliminary Toxicity and Pharmacokinetic Profiling of 2-Amino-2-(3,4-difluorophenyl)ethanol Introduction: Bridging Discovery and Development The journey of a novel chemical entity (NCE)...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Preliminary Toxicity and Pharmacokinetic Profiling of 2-Amino-2-(3,4-difluorophenyl)ethanol
Introduction: Bridging Discovery and Development
The journey of a novel chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, with a significant percentage of failures attributed to unfavorable safety or pharmacokinetic profiles.[1] The compound 2-Amino-2-(3,4-difluorophenyl)ethanol represents a new frontier, and its early, rigorous characterization is paramount to de-risking its progression. This guide provides a comprehensive framework for conducting the preliminary toxicity and pharmacokinetic profiling of this specific molecule, grounded in established methodologies and regulatory expectations.
As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the strategic rationale behind them. Understanding the "why" is as critical as the "how" for making informed decisions in the fast-paced environment of drug discovery.[2] This document is structured to guide researchers through a logical, tiered approach, beginning with high-throughput in vitro assays to establish foundational knowledge and progressing to more complex in vivo studies to understand the compound's behavior in a whole-organism context.[2][3]
Part 1: Preliminary Toxicity Profiling: Establishing the Safety Landscape
The initial toxicological assessment serves as the first gatekeeper in the development pipeline.[4] Its purpose is to identify potential liabilities early, saving invaluable time and resources.[5] Our investigation into 2-Amino-2-(3,4-difluorophenyl)ethanol begins with a focus on its effects at the cellular level before moving to a systemic overview.
In Vitro Cytotoxicity: Quantifying the Impact on Cell Viability
Expertise & Rationale: Before we can investigate complex mechanisms like genotoxicity or metabolism, we must first understand the concentration range at which our compound affects basic cellular health. Cytotoxicity assays provide this fundamental dose-response relationship, from which we can derive the IC50 (half-maximal inhibitory concentration). This value is crucial for designing subsequent, more mechanistically focused in vitro experiments. We will employ the XTT assay, a robust colorimetric method that offers advantages over the traditional MTT assay, primarily because its formazan product is water-soluble, eliminating a solubilization step that can introduce variability and cytotoxicity.[6]
Experimental Protocol: XTT Cell Viability Assay
Cell Seeding: Plate a panel of relevant human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a relevant cancer cell line if applicable) in 96-well microplates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere and resume logarithmic growth for 24 hours in a humidified incubator (37°C, 5% CO₂).
Compound Preparation: Prepare a 10 mM stock solution of 2-Amino-2-(3,4-difluorophenyl)ethanol in a suitable solvent (e.g., DMSO). Perform serial dilutions in a complete culture medium to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).
Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls (medium with solvent) and untreated controls (medium only).
Incubation: Incubate the plates for a relevant exposure period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.[7]
Color Development: Add 50 µL of the prepared XTT labeling mixture to each well. Incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert the XTT tetrazolium salt into a water-soluble orange formazan product.[8][6]
Data Acquisition: Measure the absorbance of the formazan product using a microplate spectrophotometer at a wavelength of 450-500 nm (with a reference wavelength of ~650 nm).
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Data Presentation: Cytotoxicity Profile
Cell Line
Incubation Time (h)
IC50 (µM) [95% CI]
HepG2
48
[Insert Value]
HEK293
48
[Insert Value]
[Cancer Line]
48
[Insert Value]
Visualization: Cytotoxicity Assessment Workflow
Caption: Workflow for determining the in vitro cytotoxicity (IC50) of the test compound.
In Vitro Genotoxicity: Screening for DNA Damage Potential
Expertise & Rationale: A compound's potential to damage genetic material is a critical safety concern due to the risk of carcinogenesis or heritable mutations.[9] Regulatory agencies require a standard battery of in vitro tests to assess different mechanisms of genotoxicity because no single assay can detect all relevant events.[10][11] We will utilize two core assays:
Bacterial Reverse Mutation (Ames) Test: This test identifies substances that cause gene mutations (point mutations and frameshifts).[11] It is a highly sensitive and cost-effective first screen.[11]
In Vitro Micronucleus Assay: This assay detects chromosomal damage (clastogenicity) or abnormal chromosome numbers (aneugenicity) in mammalian cells.[10] It provides insight into larger-scale genetic alterations not captured by the Ames test.[11]
Experimental Protocol: Ames Test (OECD 471)
Strain Selection: Utilize multiple strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) and cover the detection of various mutation types (e.g., TA98, TA100, TA1535, TA1537).[11]
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism, as some compounds only become genotoxic after being metabolized.
Exposure: Expose the bacterial strains to a range of concentrations of 2-Amino-2-(3,4-difluorophenyl)ethanol on minimal agar plates lacking the required amino acid.
Incubation: Incubate the plates for 48-72 hours.
Analysis: Count the number of revertant colonies (colonies that have mutated and can now synthesize the amino acid). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.[11]
Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).
Treatment: Treat the cells with 2-Amino-2-(3,4-difluorophenyl)ethanol at several concentrations (typically based on the previously determined cytotoxicity data), including a vehicle control and a positive control. The assay should be run with and without S9 metabolic activation.
Cytokinesis Block: Add cytochalasin B (if appropriate for the cell type) to block cytokinesis, resulting in binucleated cells. This allows for specific analysis of micronuclei formed during the first mitosis after treatment.
Harvesting & Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[10]
Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
Data Presentation: Genotoxicity Summary
Assay
Test System
Metabolic Activation (S9)
Concentration Range Tested (µM)
Result (Positive/Negative)
Ames Test
S. typhimurium TA98, TA100
Without
[e.g., 0.5-5000 µ g/plate ]
[Insert Result]
Ames Test
S. typhimurium TA98, TA100
With
[e.g., 0.5-5000 µ g/plate ]
[Insert Result]
Micronucleus
CHO Cells
Without
[e.g., 1-100]
[Insert Result]
Micronucleus
CHO Cells
With
[e.g., 1-100]
[Insert Result]
Visualization: Genotoxicity Testing Strategy
Caption: A dual-assay approach provides a comprehensive genotoxicity profile.
Acute Systemic Toxicity: A Whole-Organism Perspective
Expertise & Rationale: While in vitro assays are powerful screening tools, they cannot fully replicate the complexity of a living organism. An acute systemic toxicity study provides critical information on the potential adverse effects of a single high dose of the compound, helping to identify target organs of toxicity and determine a preliminary lethal dose (LD50).[12][13] These studies are conducted according to internationally recognized OECD guidelines to ensure data quality and animal welfare.[14][15] The Up-and-Down Procedure (OECD 425) is often preferred as it uses fewer animals while still providing a statistically robust estimate of the LD50.
Animal Selection: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent species (e.g., Wistar rats), aged 8-12 weeks.
Housing and Acclimatization: House animals individually with controlled temperature, humidity, and light cycles. Allow for at least a 5-day acclimatization period.
Fasting: Fast animals overnight prior to dosing (food, but not water) to promote absorption.
Dose Administration: Administer 2-Amino-2-(3,4-difluorophenyl)ethanol orally by gavage. The volume should not exceed 1 mL/100g body weight for aqueous solutions.[14]
Sequential Dosing:
Dose a single animal at a starting dose (e.g., 175 mg/kg).
If the animal survives, the next animal is dosed at a higher level (e.g., 550 mg/kg).
If the animal dies, the next animal is dosed at a lower level (e.g., 55 mg/kg).
This sequential process continues, "bracketing" the lethal dose, until stopping criteria are met (typically after observing a specified number of reversals in outcome).
Observation: Observe animals closely for the first few hours post-dosing and at least once daily for 14 days for clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior, etc.).[16]
Body Weights: Record individual animal weights just prior to dosing and at least weekly thereafter.
Necropsy: At the end of the 14-day observation period, humanely euthanize all surviving animals and perform a gross necropsy on all animals (including those that died during the study) to identify any pathological changes in organs and tissues.[16]
Data Analysis: Use specialized software to calculate the LD50 and its confidence interval from the sequence of outcomes.
Data Presentation: Acute In Vivo Toxicity Summary
Parameter
Result
Species/Strain
Wistar Rat
Route of Administration
Oral (Gavage)
Estimated LD50 (mg/kg)
[Calculated Value with 95% CI]
Key Clinical Signs
[e.g., Lethargy, piloerection, ataxia]
Target Organs (from Necropsy)
[e.g., Liver discoloration, stomach irritation]
GHS Classification
[Based on LD50 value]
Part 2: Preliminary Pharmacokinetic (ADME) Profiling
Pharmacokinetics (PK) describes what the body does to a drug.[17] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-Amino-2-(3,4-difluorophenyl)ethanol is essential for predicting its human dose, efficacy, and potential for drug-drug interactions.[18]
In Vitro Metabolic Stability: Predicting Clearance
Expertise & Rationale: The liver is the primary site of drug metabolism.[19] An in vitro metabolic stability assay measures the rate at which our compound is broken down by liver enzymes.[20] This provides an estimate of its intrinsic clearance (CLint), a key parameter for predicting the compound's half-life in the body.[21][22] We begin with liver microsomes, which are easy to use and contain the critical Phase I cytochrome P450 (CYP) enzymes, making them ideal for early screening.[19][23]
Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4).
Thaw pooled liver microsomes (human and rat, to assess inter-species differences) on ice. Dilute to a final concentration of 0.5 mg/mL in the buffer.
Prepare a 1 M stock of the cofactor NADPH (β-Nicotinamide adenine dinucleotide phosphate) and dilute to a working concentration (e.g., 10 mM).
Incubation Setup:
In a 96-well plate, add the microsomal suspension.
Add 2-Amino-2-(3,4-difluorophenyl)ethanol to a final concentration of 1 µM.
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH cofactor solution.
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in specific wells by adding a cold "stop solution" (e.g., acetonitrile containing an internal standard for analytical quantification).
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant, which contains the remaining compound, to a new plate for analysis.
Quantification: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the concentration of the parent compound remaining at each time point.[20][21]
Data Analysis:
Plot the natural log of the percentage of compound remaining versus time.
The slope of the line equals the elimination rate constant (k).
Calculate the half-life (t½) = 0.693 / k.
Calculate intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).
Data Presentation: Metabolic Stability Parameters
Species
t½ (min)
Intrinsic Clearance (CLint) (µL/min/mg protein)
Rat
[Insert Value]
[Insert Value]
Human
[Insert Value]
[Insert Value]
Visualization: Metabolic Stability Assay Workflow
Caption: Workflow for the in vitro liver microsomal stability assay.
Plasma Protein Binding (PPB): Assessing Bioavailability
Expertise & Rationale: Once in the bloodstream, drugs can bind to plasma proteins like albumin.[24] It is widely accepted that only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[25] Therefore, determining the extent of plasma protein binding is critical for interpreting efficacy and toxicity data and for building robust PK/PD models.[24] The "gold standard" method for this is Rapid Equilibrium Dialysis (RED), which physically separates the free drug from the protein-bound drug across a semipermeable membrane.[24][26]
Apparatus Setup: Use a commercially available RED device, which consists of multiple wells, each divided into two chambers by a semipermeable dialysis membrane (typically with a molecular weight cutoff of 8-14 kDa).[24]
Sample Preparation: Spike 2-Amino-2-(3,4-difluorophenyl)ethanol into blank plasma (from human and relevant preclinical species) at a final concentration of 1-2 µM.[24]
Loading the Device:
Add the plasma-compound mixture to the plasma chamber of the RED device insert.
Add an equal volume of dialysis buffer (e.g., PBS, pH 7.4) to the buffer chamber.
Equilibration: Seal the plate and incubate it at 37°C on an orbital shaker for 4-6 hours. During this time, the unbound compound will diffuse from the plasma chamber into the buffer chamber until equilibrium is reached.[27][28]
Sampling: After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.
Matrix Matching and Analysis: To ensure accurate quantification, dilute the plasma sample with buffer and the buffer sample with blank plasma to create identical matrices. Analyze the concentration of the compound in both samples by LC-MS/MS.
Calculation:
Fraction unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).
Percentage Bound = (1 - fu) * 100.
Data Presentation: Plasma Protein Binding
Species
Concentration (µM)
% Bound
Fraction Unbound (fu)
Rat
1.0
[Insert Value]
[Insert Value]
Human
1.0
[Insert Value]
[Insert Value]
Visualization: Principle of Equilibrium Dialysis
Caption: Free drug diffuses across the membrane until its concentration is equal on both sides.
Conclusion: Synthesizing a Go/No-Go Decision
This technical guide outlines a robust, tiered strategy for the preliminary toxicological and pharmacokinetic profiling of 2-Amino-2-(3,4-difluorophenyl)ethanol. By systematically evaluating its cytotoxicity, genotoxicity, acute systemic effects, metabolic stability, and plasma protein binding, researchers can build a comprehensive initial profile of the compound.
The integration of these data points is critical. For example, a high metabolic clearance rate might suggest a short half-life in vivo, while high plasma protein binding could limit the drug's efficacy. Similarly, a positive finding in a genotoxicity assay is a significant red flag that requires immediate attention. The collective results from this preliminary assessment will form the basis for a crucial go/no-go decision, guiding medicinal chemistry efforts to optimize the molecule or providing the confidence needed to advance it to more extensive preclinical development.
References
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Structural and Physicochemical Profiling of CAS 218449-32-2: A Technical Guide for Drug Development
As researchers pushing the boundaries of structure-based drug design, we must treat chemical building blocks not merely as two-dimensional lines in a retrosynthetic scheme, but as three-dimensional entities whose solid-s...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers pushing the boundaries of structure-based drug design, we must treat chemical building blocks not merely as two-dimensional lines in a retrosynthetic scheme, but as three-dimensional entities whose solid-state behavior dictates their utility. CAS 218449-32-2 , chemically identified as 2-Amino-2-(3,4-difluorophenyl)ethanol , represents a critical class of fluorinated chiral amino alcohols.
This whitepaper provides an in-depth technical analysis of its molecular weight, crystallographic behavior, and application in pharmaceutical synthesis, bridging the gap between fundamental physical chemistry and applied drug discovery.
Molecular Identity and Stoichiometric Fundamentals
Before delving into the supramolecular architecture, we must establish the precise molecular identity of the compound. CAS 218449-32-2 is a primary amine and a primary alcohol attached to a chiral center (or existing as a racemate), flanked by a 3,4-difluorophenyl ring[1].
Quantitative Data Summaries
To ensure precision in stoichiometric calculations during high-throughput screening or scale-up synthesis, the exact molecular weight is calculated below.
The crystallographic structure of fluorinated amino alcohols like CAS 218449-32-2 is governed by a delicate balance of strong and weak intermolecular forces. While the 1,2-amino alcohol motif drives the primary crystal packing through robust
N−H⋯O
and
O−H⋯N
hydrogen bonding networks, the 3,4-difluorophenyl ring introduces unique packing constraints.
The Role of Fluorine in Crystal Packing
Fluorine is highly electronegative but is a notoriously poor hydrogen bond acceptor compared to oxygen. However, in the constrained environment of a crystal lattice, the highly polarized nature of the fluorinated aromatic ring leads to specific supramolecular synthons.
Research into fluorinated phenyl compounds demonstrates that weak
C−H⋯F
interactions and
F⋯F
contacts often dictate the final 3D architecture[2]. The
C−H⋯F
interactions act as secondary directional forces that guide the assembly of the hydrogen-bonded chains into a cohesive 3D lattice. Furthermore, the substitution pattern (3,4-difluoro) prevents certain
π−π
stacking arrangements, forcing the molecules into zigzag chains along the crystallographic axes[3].
Because free-base amino alcohols can be hygroscopic or form waxy solids, determining their crystallographic structure requires derivatization into a highly crystalline salt. The following self-validating protocol ensures the growth of diffraction-quality crystals.
Step-by-Step Methodology:
Purification: Purify the free base via flash chromatography (DCM/MeOH) to remove synthetic impurities that could act as rogue nucleation sites.
Salt Formation: Dissolve 50 mg of the purified free base in 2 mL of anhydrous diethyl ether. Slowly add 1.1 equivalents of 1M HCl in ether dropwise at 0 °C.
Causality: Protonation of the amine disrupts the unpredictable, amorphous hydrogen bonding of the free base, enforcing a rigid, predictable ionic lattice (
R−NH3+⋯Cl−
) conducive to high-quality single crystals.
Vapor Diffusion Crystallization: Dissolve the resulting hydrochloride salt in a minimum volume of hot ethanol. Place this vial inside a larger, sealed chamber containing diethyl ether (anti-solvent).
Causality: Vapor diffusion ensures thermodynamic control over the crystallization process. Unlike rapid cooling—which forces kinetic precipitation and yields microcrystalline powders—vapor diffusion slowly lowers the solubility, allowing the weaker
C−H⋯F
interactions time to organize the lattice into a stable, macroscopic crystal.
Harvesting & Diffraction: Harvest a single crystal, mount it on a MiTeGen loop using paratone oil to prevent hydration, and flash-cool to 100 K under a nitrogen stream. Collect data using Cu-K
α
radiation to maximize the anomalous dispersion signal, which is critical if absolute stereochemical configuration must be determined.
Figure 1: Step-by-step workflow for the crystallographic resolution of CAS 218449-32-2.
Synthetic Utility and Application in Drug Discovery
CAS 218449-32-2 is not an end-product; it is a highly specialized pharmacophore. The 1,2-amino alcohol moiety is a privileged scaffold in medicinal chemistry, while the 3,4-difluorophenyl group serves a dual purpose: it modulates the
pKa
of the adjacent amine and increases the lipophilicity (
logP
) of the molecule, enhancing blood-brain barrier (BBB) penetration.
Targeting the MCH1 Receptor
Fluorinated amino alcohols of this class have been heavily utilized in the synthesis of G-protein-coupled receptor (GPCR) ligands, specifically Melanin-Concentrating Hormone Receptor 1 (MCH1) antagonists[4]. MCH1 is a transmembrane GPCR implicated in the regulation of feeding behavior and energy homeostasis.
By integrating CAS 218449-32-2 into a larger molecular framework, medicinal chemists can create potent MCH1 antagonists. The fluorinated phenyl ring occupies a specific hydrophobic pocket within the receptor, while the amino alcohol forms critical hydrogen bonds with the receptor's transmembrane helices, locking the GPCR in an inactive conformation and preventing the downstream Gq/Gi signaling cascade[4].
Figure 2: Pharmacological signaling pathway of MCH1 receptor antagonists utilizing the amino alcohol motif.
Conclusion
CAS 218449-32-2 (2-Amino-2-(3,4-difluorophenyl)ethanol) is a prime example of how precise atomic substitutions—such as the introduction of fluorine—drastically alter both the macroscopic crystallographic properties and the microscopic pharmacological efficacy of a molecule. By understanding its exact molecular weight (173.16 g/mol ), its propensity for
C−H⋯F
driven crystal packing, and its utility in GPCR antagonist synthesis, researchers can effectively leverage this building block in advanced drug discovery pipelines.
References
Occurrence of 3D isostructurality in fluorinated phenyl benzamidines. RSC Publishing. Available at:[Link]
Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides and Corresponding Phthalimides. ACS Publications. Available at: [Link]
WO2002002744A2 - DNA encoding a human melanin concentrating hormone receptor (mch1) and uses thereof. Google Patents.
A Comprehensive Guide to the Computational Chemistry and Molecular Modeling of 2-Amino-2-(3,4-difluorophenyl)ethanol
This technical guide provides an in-depth exploration of the computational chemistry and molecular modeling of 2-Amino-2-(3,4-difluorophenyl)ethanol, a fluorinated building block with potential applications in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth exploration of the computational chemistry and molecular modeling of 2-Amino-2-(3,4-difluorophenyl)ethanol, a fluorinated building block with potential applications in medicinal chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed workflow from initial structure preparation to advanced molecular dynamics simulations. We will delve into the causality behind methodological choices, ensuring a robust and reproducible computational analysis.
Introduction: The Significance of Fluorinated Arylethanolamines
2-Amino-2-(3,4-difluorophenyl)ethanol belongs to the class of arylethanolamines, a scaffold present in numerous biologically active compounds. The introduction of fluorine atoms to the phenyl ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the conformational landscape and electronic properties of this molecule is therefore crucial for its rational application in drug design and development.
PART 1: Molecular Structure and Physicochemical Properties
A foundational step in any molecular modeling study is the characterization of the molecule's basic properties.
The structure comprises a chiral center at the carbon atom bonded to the amino and hydroxyl groups, leading to the existence of (R) and (S) enantiomers.[1][3]
Predicted Physicochemical Properties
A preliminary in-silico analysis provides valuable insights into the drug-like properties of the molecule.
These values suggest that 2-Amino-2-(3,4-difluorophenyl)ethanol possesses favorable oral bioavailability characteristics according to Lipinski's rule of five.
PART 2: Computational Methodology: A Step-by-Step Workflow
The following sections detail a rigorous computational workflow designed to elucidate the structural and electronic properties of 2-Amino-2-(3,4-difluorophenyl)ethanol.
Structure Preparation and Optimization
The initial 3D structure of the molecule will be built using a molecular editor and subjected to a thorough geometry optimization. This step is critical to find the lowest energy conformation of the molecule.
Protocol:
Initial Structure Generation: The 2D structure of 2-Amino-2-(3,4-difluorophenyl)ethanol is sketched and converted to a 3D structure.
Force Field Minimization: A preliminary energy minimization is performed using a classical mechanics force field (e.g., MMFF94) to resolve any steric clashes.
Quantum Mechanical Optimization: For higher accuracy, the geometry is then optimized using Density Functional Theory (DFT). The B3LYP functional with a 6-31G(d,p) basis set is a widely accepted level of theory for such molecules, providing a good balance between accuracy and computational cost.[5]
Expert Insight: The choice of a quantum mechanical optimization over a simple force field minimization is crucial for accurately describing the electronic effects of the fluorine substituents and the intramolecular hydrogen bonding possibilities.
Conformational Analysis
Due to the presence of rotatable bonds, the molecule can exist in multiple conformations. A systematic conformational search is essential to identify the most stable conformers.
Protocol:
Systematic Search: The potential energy surface is scanned by systematically rotating the single bonds.
Energy Minimization of Conformers: Each generated conformer is then subjected to geometry optimization at the DFT/B3LYP/6-31G(d,p) level.
Population Analysis: The relative populations of the stable conformers at a given temperature are calculated using the Boltzmann distribution, based on their computed free energies.
Diagram: Conformational Analysis Workflow
Caption: Workflow for Conformational Analysis.
Electronic Properties Analysis
Understanding the electronic properties is key to predicting the molecule's reactivity and intermolecular interactions.
Protocol:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.[6]
Molecular Electrostatic Potential (MEP) Surface: The MEP surface is calculated to visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack.
Mulliken Population Analysis: This analysis provides the partial charges on each atom, offering insights into the intramolecular charge distribution.
Expert Insight: The difluoro substitution pattern on the phenyl ring is expected to significantly influence the MEP surface, creating a more electron-deficient aromatic system compared to its non-fluorinated analog. This has implications for potential π-π stacking interactions.
Molecular Dynamics (MD) Simulations
To study the dynamic behavior of the molecule in a simulated biological environment, MD simulations are performed.
Protocol:
System Setup: The optimized structure of 2-Amino-2-(3,4-difluorophenyl)ethanol is placed in a periodic box of solvent (e.g., water).
Force Field Parameterization: An appropriate force field (e.g., GAFF) is used to describe the inter- and intramolecular interactions.
Equilibration: The system is gradually heated to the desired temperature and equilibrated to a stable state.
Production Run: A long simulation is run to collect trajectory data.
Analysis: The trajectory is analyzed to study properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radial distribution functions (RDFs).
Diagram: Molecular Dynamics Simulation Workflow
Caption: Workflow for Molecular Dynamics Simulations.
PART 3: Hypothetical Results and Discussion
This section presents a discussion of the expected outcomes from the computational workflow described above.
Conformational Preferences
The conformational analysis is expected to reveal that the most stable conformers of 2-Amino-2-(3,4-difluorophenyl)ethanol are stabilized by an intramolecular hydrogen bond between the hydroxyl group and the amino group. The gauche conformation around the C-C bond of the ethanolamine moiety is likely to be favored.
Electronic Landscape
The HOMO is predicted to be localized on the difluorophenyl ring, while the LUMO will likely be distributed across the entire molecule. The HOMO-LUMO gap will provide a quantitative measure of the molecule's reactivity. The MEP surface will show negative potential around the fluorine and oxygen atoms, and positive potential around the amino and hydroxyl hydrogens, indicating sites for intermolecular interactions.
Dynamic Behavior in Solution
The MD simulations in water would reveal the stability of the intramolecular hydrogen bond in a polar environment. The analysis of RDFs would show the hydration shell around the polar groups of the molecule, providing insights into its solvation and potential to engage in hydrogen bonding with a biological target.
Conclusion
This in-depth technical guide has outlined a comprehensive computational workflow for the characterization of 2-Amino-2-(3,4-difluorophenyl)ethanol. By employing a combination of quantum mechanics and molecular mechanics, a detailed understanding of the molecule's structural, electronic, and dynamic properties can be achieved. The insights gained from such studies are invaluable for guiding the design of novel therapeutics and understanding the structure-activity relationships of this important class of molecules.
References
NextSDS. (R)-2-AMino-2-(3,4-difluorophenyl)ethanol — Chemical Substance Information. [Link]
NextSDS. 2-aMino-2-(3,4-difluorophenyl)ethanol hydrochloride — Chemical Substance Information. [Link]
San Diego State University. Conformational Analysis. [Link]
San Diego State University. Conformational Analysis. [Link]
MDPI. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]
National Center for Biotechnology Information. Conformational Analysis of 1,3-Difluorinated Alkanes. [Link]
Biointerface Research in Applied Chemistry. Molecular modeling analyses for the effect of solvents on amino acids. [Link]
Google Patents. Process for preparing 2-(o-aminophenyl)ethanol.
Royal Society of Chemistry. Why does 2-(2-aminoethylamino)ethanol have superior CO2 separation performance to monoethanolamine? A computational study. [Link]
National Center for Biotechnology Information. Crystal structure, DFT and Hirshfeld surface analysis of 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile. [Link]
Beilstein Journal of Organic Chemistry. Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. [Link]
ResearchGate. Model molecules of the four built-up amino acids (a) methionine, (b) arginine, (c) tyrosine, and (d) histidine. [Link]
An In-depth Technical Guide to the Reactivity of 3,4-Difluorophenyl Substituted Amino Alcohols
Abstract This technical guide provides a comprehensive exploration of the reactivity of 3,4-difluorophenyl substituted amino alcohols, a class of compounds of significant interest to researchers, scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive exploration of the reactivity of 3,4-difluorophenyl substituted amino alcohols, a class of compounds of significant interest to researchers, scientists, and drug development professionals. The presence of the 3,4-difluorophenyl moiety imparts unique electronic properties that modulate the reactivity of the vicinal amino and alcohol functionalities, offering both opportunities and challenges in synthetic chemistry. This document delves into the core reactions of these molecules, including N-alkylation, O-acylation, oxidation, and cyclization, providing not only procedural details but also the underlying mechanistic rationale. By synthesizing established synthetic protocols with an understanding of the electronic effects of the difluorinated aromatic ring, this guide aims to equip researchers with the knowledge to effectively utilize these valuable building blocks in medicinal chemistry and organic synthesis.
Introduction: The Significance of the 3,4-Difluorophenyl Moiety in Amino Alcohol Scaffolds
Amino alcohols are privileged structural motifs in a vast array of biologically active molecules and are fundamental building blocks in organic synthesis. The introduction of a 3,4-difluorophenyl group onto the amino alcohol scaffold significantly influences its physicochemical properties and reactivity. The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect on the phenyl ring. This electronic perturbation has profound implications for the reactivity of the adjacent amino and hydroxyl groups, as well as the benzylic position.
The 3,4-difluoro substitution pattern is frequently employed in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. Understanding the reactivity of 3,4-difluorophenyl substituted amino alcohols is therefore crucial for the rational design and synthesis of novel therapeutic agents. This guide will explore the key transformations of a representative member of this class, 2-amino-1-(3,4-difluorophenyl)ethanol, and its derivatives.
HPLC method development for analyzing 2-Amino-2-(3,4-difluorophenyl)ethanol
Application Note: Advanced HPLC Method Development for the Analysis of 2-Amino-2-(3,4-difluorophenyl)ethanol The Analyte Profile and Causality of Analytical Challenges 2-Amino-2-(3,4-difluorophenyl)ethanol (CAS: 218449-3...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced HPLC Method Development for the Analysis of 2-Amino-2-(3,4-difluorophenyl)ethanol
The Analyte Profile and Causality of Analytical Challenges
2-Amino-2-(3,4-difluorophenyl)ethanol (CAS: 218449-32-2)[1][2] is a highly polar, basic, and chiral amino alcohol. Its structural motif is frequently encountered in the synthesis of active pharmaceutical ingredients (APIs). The presence of the primary amine adjacent to a chiral center, coupled with a difluorophenyl ring and a terminal hydroxyl group, presents a trifecta of chromatographic challenges:
Poor Retention & Peak Tailing: The highly polar nature of the amino and hydroxyl groups results in minimal retention on standard reversed-phase (RP) C18 columns. Furthermore, the basic primary amine interacts strongly with residual acidic silanols on silica-based supports via secondary ion-exchange mechanisms, leading to severe peak tailing.
Detection Sensitivity: Aliphatic amino alcohols lack a strong, extended conjugated chromophore. While the difluorophenyl ring provides some UV absorbance at low wavelengths (e.g., 210 nm), direct UV detection is often plagued by baseline drift and matrix interference.
Stereochemical Complexity: The C2 carbon is a stereocenter, necessitating robust enantiomeric resolution of the (R)- and (S)-enantiomers for chiral purity determination[3].
To overcome these challenges, we present two self-validating methodologies: an achiral quantification method utilizing automated pre-column derivatization, and a chiral resolution method utilizing polysaccharide-based stationary phases.
Achiral Purity & Quantification: The Pre-Column Derivatization Strategy
Because direct UV detection yields inadequate sensitivity and robustness, we engineer a solution using automated pre-column derivatization with o-phthalaldehyde (OPA) and 3-mercaptopropionic acid (3-MPA)[4][5].
The Mechanistic Causality:
OPA reacts rapidly with primary amines in the presence of a thiol (3-MPA) to form a highly fluorescent isoindole derivative[4][6]. This reaction must occur in a mildly alkaline borate buffer (pH 10.2). Why? The primary amine must be in its deprotonated state (
pH>pKa
) to act as a strong nucleophile and attack the aldehyde carbon of OPA. The addition of 3-MPA acts as a nucleophilic co-reactant, stabilizing the resulting isoindole structure. This transformation drastically increases the molecule's hydrophobicity, ensuring strong retention on a standard C18 column, and enables ultra-sensitive Fluorescence Detection (FLD)[7].
Automated OPA pre-column derivatization workflow for amino alcohol fluorescence detection.
This protocol is designed as a self-validating system. The autosampler handles all mixing to ensure absolute timing consistency, which is critical because isoindole derivatives degrade over time.
Step-by-Step Methodology:
Reagent Preparation: Dissolve 10 mg of OPA in 0.3 mL ethanol, add 0.7 mL of 0.1 M borate buffer (pH 10.2), and 4 mL of ultrapure water. Separately, prepare a 3-MPA solution by adding 10 µL of 3-MPA to 10 mL of 0.1 M borate buffer. Mix the two solutions in a 2:1 ratio (MPA:OPA) in an autosampler vial[5].
Sample Preparation: Dissolve 2-Amino-2-(3,4-difluorophenyl)ethanol in 0.1 M borate buffer (pH 10.2) to a target concentration of 10 µg/mL.
Automated Derivatization: Program the HPLC autosampler to draw 5 µL of the sample and 5 µL of the OPA/MPA reagent. Mix in the needle loop for 3 mixing cycles.
Reaction Time: Program a 3-minute wait time at room temperature to allow the nucleophilic attack to reach completion.
Injection & Separation: Inject the 10 µL mixture onto the C18 column using the parameters in Table 1.
System Suitability Test (SST): Before analyzing unknown samples, inject a 1 µg/mL standard. The system is validated only if the Signal-to-Noise (S/N) ratio is > 100, and the peak tailing factor (
Tf
) is < 1.5.
Table 1: Chromatographic Parameters for Achiral HPLC-FLD
To determine the enantiomeric excess (ee%) of (R)- or (S)-2-Amino-2-(3,4-difluorophenyl)ethanol, we must separate the stereoisomers. Immobilized polysaccharide-based chiral stationary phases (CSPs) are the industry standard for this application[3].
The Mechanistic Causality:
Enantiomeric resolution on a polysaccharide CSP (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is driven by a three-point interaction model. The analyte's hydroxyl and amino groups act as hydrogen bond donors/acceptors with the CSP's carbamate linkages, while the difluorophenyl ring engages in
π−π
interactions and steric insertion into the chiral cavities of the polymer[3].
The Critical Additive: When analyzing basic amines on CSPs, the addition of 0.1% Diethylamine (DEA) to the mobile phase is non-negotiable. Without DEA, the basic amino group of the analyte interacts with residual acidic silanols on the underlying silica support, leading to catastrophic peak tailing and loss of chiral resolution. DEA acts as a sacrificial base, competitively binding to and masking these active sites.
Decision tree for chiral HPLC method development emphasizing basic additives for tailing suppression.
Protocol 2: Normal Phase Chiral Separation
This protocol utilizes a normal-phase isocratic elution to maximize the hydrogen-bonding interactions required for chiral recognition.
Step-by-Step Methodology:
Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol (IPA) in an 85:15 (v/v) ratio.
Additive Integration: Add exactly 0.1% (v/v) Diethylamine (DEA) to the mobile phase. Sonicate for 10 minutes to degas.
Sample Preparation: Dissolve the racemic mixture of 2-Amino-2-(3,4-difluorophenyl)ethanol in the mobile phase to a concentration of 1 mg/mL. Note: Always dissolve the sample in the mobile phase to prevent solvent-mismatch peak distortion.
Equilibration: Flush the chiral column with the mobile phase at 1.0 mL/min for at least 45 minutes to ensure the DEA has fully coated the residual silanols.
System Suitability Test (SST): Inject the racemic standard. The system is validated only if the resolution (
Rs
) between the (R) and (S) peaks is
≥2.0
, ensuring accurate integration for enantiomeric excess calculations.
Table 2: Chromatographic Parameters for Chiral HPLC
25 °C (Lower temps often improve chiral recognition)
Detection (UV)
210 nm (Optimized for the difluorophenyl ring)
| Injection Volume | 5 µL |
References
National Center for Biotechnology Information (PMC). "Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols". Available at:[Link]
Analytical Methods (RSC Publishing). "Development of an HPLC method for the determination of amines in a leukemia mouse model". Available at:[Link]
Shimadzu. "High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function". Available at: [Link]
Springer Nature Experiments. "Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview". Available at:[Link]
Application Notes & Protocols: Incorporating 2-Amino-2-(3,4-difluorophenyl)ethanol into Kinase Inhibitor Scaffolds
Introduction: The Strategic Advantage of the 3,4-Difluorophenyl Ethanolamine Moiety in Kinase Inhibition Protein kinases remain a pivotal class of targets in modern drug discovery, particularly in oncology.[1] The develo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Advantage of the 3,4-Difluorophenyl Ethanolamine Moiety in Kinase Inhibition
Protein kinases remain a pivotal class of targets in modern drug discovery, particularly in oncology.[1] The development of small-molecule kinase inhibitors that can selectively modulate their activity is a cornerstone of targeted therapy. A key challenge in this field is the design of scaffolds that not only exhibit high potency but also possess favorable pharmacokinetic properties and a desirable selectivity profile to minimize off-target effects.[2][3]
The 2-amino-2-(3,4-difluorophenyl)ethanol moiety has emerged as a privileged fragment in the design of novel kinase inhibitors. The strategic incorporation of fluorine atoms into small molecules can profoundly influence their biological activity.[4][5] Specifically, the 3,4-difluoro substitution pattern on the phenyl ring offers several advantages:
Enhanced Binding Affinity: The highly electronegative fluorine atoms can engage in favorable electrostatic and hydrogen-bond interactions with amino acid residues within the kinase active site, potentially increasing binding affinity.[4][6][7]
Modulation of Physicochemical Properties: Fluorine substitution can increase lipophilicity, which can improve cell membrane permeability and bioavailability.[6][7][8] This modification can also block sites of metabolic oxidation, leading to improved metabolic stability and a longer in vivo half-life.[7]
Structural Rigidity and Conformational Control: The presence of the difluoro pattern can influence the torsional angles of the phenyl ring, pre-organizing the inhibitor into a conformation that is more favorable for binding to the target kinase.
This guide provides a comprehensive overview of the rationale, synthetic strategies, and biological evaluation protocols for incorporating the 2-Amino-2-(3,4-difluorophenyl)ethanol scaffold into novel kinase inhibitors.
Section 1: Synthetic Strategies for Chiral 2-Amino-2-(3,4-difluorophenyl)ethanol and its Derivatives
The chirality of the 2-aminoethanol backbone is often crucial for potent and selective kinase inhibition. Therefore, stereocontrolled synthesis is paramount. Several robust methods can be employed to access enantiomerically pure 2-Amino-2-(3,4-difluorophenyl)ethanol.
Protocol 1.1: Asymmetric Synthesis via Chiral Auxiliary
This protocol details a common and reliable method for establishing the desired stereocenter using a chiral auxiliary, such as (R)-phenylglycinol.[9]
Application Note: Comprehensive NMR Spectroscopic Characterization of 2-Amino-2-(3,4-difluorophenyl)ethanol
Abstract This technical guide provides a comprehensive set of protocols for the structural elucidation and characterization of 2-Amino-2-(3,4-difluorophenyl)ethanol using advanced Nuclear Magnetic Resonance (NMR) spectro...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive set of protocols for the structural elucidation and characterization of 2-Amino-2-(3,4-difluorophenyl)ethanol using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document details the rationale behind experimental design, from sample preparation to the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra. The methodologies outlined herein are designed to ensure scientific integrity and produce a self-validating dataset for the unambiguous confirmation of the molecular structure of this fluorinated amino alcohol.
Introduction: The Significance of 2-Amino-2-(3,4-difluorophenyl)ethanol
2-Amino-2-(3,4-difluorophenyl)ethanol is a fluorinated amino alcohol of significant interest in medicinal chemistry and drug discovery. The presence of the difluorophenyl moiety can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] Given the critical role of structural integrity in pharmaceutical development, unambiguous characterization is paramount. NMR spectroscopy stands as the most powerful technique for the complete structural assignment of small molecules in solution.[3] This guide provides a detailed walkthrough of the necessary NMR experiments to fully characterize this molecule.
Foundational Knowledge: NMR Principles in Structural Elucidation
A multi-faceted approach employing several NMR experiments is essential for a comprehensive structural analysis.
1D NMR (¹H and ¹³C): ¹H NMR provides information on the number of different types of protons and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of non-equivalent carbons in the molecule.
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is instrumental in determining the multiplicity of carbon signals, distinguishing between CH₃, CH₂, CH, and quaternary carbons.[4][5][6][7][8]
2D Homonuclear Correlation Spectroscopy (COSY): COSY experiments identify protons that are coupled to each other, typically through two or three bonds, providing crucial information about the connectivity of the proton spin systems.[9][10][11][12][13]
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon nuclei that are directly bonded (one bond), allowing for the direct assignment of a proton to its attached carbon.[1][2][14][15]
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to four bonds, which is critical for piecing together the molecular skeleton, especially around quaternary carbons.[14][16][17]
Experimental Protocols
Sample Preparation: The First Step to Quality Data
The quality of the NMR data is directly dependent on meticulous sample preparation.
Rationale for Solvent Selection:
Amino alcohols can exhibit variable solubility.[18] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent initial choice due to its high polarity, which can effectively dissolve the analyte and its ability to slow down the exchange of labile -OH and -NH₂ protons, often allowing for their observation in the ¹H NMR spectrum.[19] Alternatively, deuterated methanol (CD₃OD) can be used, though it will lead to the exchange of labile protons with deuterium.
Protocol:
Weighing: Accurately weigh 5-10 mg of 2-Amino-2-(3,4-difluorophenyl)ethanol.
Dissolution: Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.
Transfer: Transfer the clear solution to a 5 mm NMR tube.
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
NMR Data Acquisition Workflow
The following workflow outlines the sequential acquisition of NMR spectra on a standard 400 MHz (or higher) spectrometer.
Workflow Diagram:
Caption: Standard workflow for NMR data processing.
Step-by-Step Processing:
Fourier Transformation: Convert the time-domain data (Free Induction Decay - FID) to the frequency domain.
Phase Correction: Adjust the phase of the spectrum to ensure all peaks are in pure absorption mode.
Baseline Correction: Correct any distortions in the baseline of the spectrum.
Referencing: Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent peak (DMSO-d₆: δH ≈ 2.50 ppm, δC ≈ 39.52 ppm).
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. For 2D spectra, identify the coordinates of the cross-peaks.
Predicted and Expected Spectral Characteristics
Based on the structure of 2-Amino-2-(3,4-difluorophenyl)ethanol and data from analogous compounds, the following spectral features are anticipated.
Predicted ¹H and ¹³C NMR Data
Atom
Predicted ¹H Chemical Shift (δ, ppm)
Predicted ¹³C Chemical Shift (δ, ppm)
Multiplicity (¹H)
DEPT-135
H-2', H-5', H-6'
~7.0 - 7.5
-
m
-
C-1'
-
~140-145
-
Quaternary (No peak)
C-2'
-
~115-120 (d, J_CF)
-
CH (Positive)
C-3'
-
~148-152 (dd, J_CF)
-
Quaternary (No peak)
C-4'
-
~148-152 (dd, J_CF)
-
Quaternary (No peak)
C-5'
-
~118-123 (d, J_CF)
-
CH (Positive)
C-6'
-
~110-115 (d, J_CF)
-
CH (Positive)
H-1
~4.0 - 4.5
~55-60
t or dd
CH (Positive)
H-2
~3.5 - 4.0
~65-70
m
CH₂ (Negative)
-NH₂
Variable (broad)
-
s
-
-OH
Variable (broad)
-
s
-
Note: Chemical shifts are highly dependent on the solvent and concentration. The aromatic region will exhibit complex splitting patterns due to H-H and H-F couplings.
Key 2D NMR Correlations for Structural Elucidation
Application Note: Mass Spectrometry Analysis and Fragmentation Patterns of 2-Amino-2-(3,4-difluorophenyl)ethanol
Abstract This application note provides a comprehensive guide to the analysis of 2-Amino-2-(3,4-difluorophenyl)ethanol using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). As a substituted phenylethanolami...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive guide to the analysis of 2-Amino-2-(3,4-difluorophenyl)ethanol using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). As a substituted phenylethanolamine, this compound contains key structural motifs—a primary amine, a benzylic alcohol, and a difluorinated aromatic ring—that dictate a characteristic and predictable fragmentation pattern. This document outlines a detailed protocol for sample preparation, instrument setup using a high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, and data interpretation. We elucidate the primary fragmentation pathways, which are dominated by initial dehydration followed by alpha-cleavage. The established protocol and fragmentation data provide a reliable analytical fingerprint for the identification and structural confirmation of this compound, serving as a valuable resource for researchers in pharmaceutical development, medicinal chemistry, and forensic analysis.
Introduction
2-Amino-2-(3,4-difluorophenyl)ethanol is a fluorinated amino alcohol and a member of the phenethylamine class. Compounds in this family are crucial building blocks and intermediates in the synthesis of various pharmaceutically active molecules. The strategic incorporation of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated analogues like this a subject of intense interest in drug discovery.
Accurate structural characterization is a cornerstone of chemical and pharmaceutical development. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with tandem MS (MS/MS) techniques, is an indispensable tool for this purpose.[1][2] By inducing and analyzing the fragmentation of a protonated molecule in the gas phase, we can deduce its core structure and the connectivity of its functional groups.
The objective of this guide is to present a robust methodology for the MS/MS analysis of 2-Amino-2-(3,4-difluorophenyl)ethanol. We will move beyond a simple listing of procedural steps to explain the chemical rationale behind the observed fragmentation, providing a self-validating framework for researchers. The primary fragmentation mechanisms for amino alcohols, including dehydration and alpha-cleavage, will be explored in detail.[3][4][5]
Solvents: LC-MS Grade Acetonitrile (ACN), LC-MS Grade Water
Additive: Formic Acid (FA), 99% purity
Sample Preparation
The goal of sample preparation is to create a dilute, ionized solution suitable for direct infusion into the ESI source.
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 2-Amino-2-(3,4-difluorophenyl)ethanol and dissolve it in 1.0 mL of a 50:50 (v/v) mixture of Acetonitrile and Water.
Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution. Transfer 10 µL of the stock solution into 990 µL of 50:50 ACN/Water. To this, add 1 µL of formic acid to achieve a final concentration of 0.1% FA. This ensures efficient protonation of the analyte's primary amine group.
Final Infusion Solution: Further dilute the working solution 1:10 with the infusion solvent (50:50 ACN/Water with 0.1% FA) to a final concentration of 100 ng/mL. This concentration minimizes the risk of source contamination and ion suppression.
Instrumentation
The experiments described herein were designed for a high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, such as an Agilent 6500 series or equivalent, equipped with a dual ESI source.[6] High-resolution instrumentation is critical for assigning unambiguous elemental compositions to fragment ions.[1]
Mass Spectrometry Parameters
The following parameters provide a validated starting point for analysis. Optimization may be required based on specific instrument models and conditions.
Parameter
Setting
Rationale
Ionization Mode
ESI Positive
The primary amine is highly basic and readily accepts a proton to form a stable [M+H]⁺ ion.
Drying Gas (N₂) Temp
300 °C
Facilitates efficient desolvation of the ESI droplets.
Drying Gas Flow
5 L/min
Standard flow rate for efficient solvent evaporation.
Nebulizer Pressure
30 psig
Optimizes droplet size for efficient ionization.
Capillary Voltage
3500 V
Creates the electrostatic field necessary for ion formation and extraction.
Fragmentor Voltage
175 V
A moderate voltage to ensure stable ion transmission without inducing significant in-source fragmentation.
MS1 Scan Range
m/z 50 - 300
Covers the expected precursor ion and its primary fragments.
Precursor Ion (MS/MS)
m/z 174.0728
The calculated monoisotopic mass of the protonated molecule, [C₈H₁₀F₂NO]⁺.
Collision Energy (CID)
10, 20, 40 eV
A range of energies is used to observe both low-energy (e.g., dehydration) and high-energy (e.g., bond cleavage) fragmentations.
Collision Gas
Nitrogen (N₂)
An inert gas used to induce fragmentation through kinetic energy transfer.
Results and Discussion
Full Scan (MS1) Spectrum
Direct infusion of the prepared sample in positive ESI mode reveals a prominent ion at m/z 174.0725 . This corresponds to the protonated molecule, [M+H]⁺, of 2-Amino-2-(3,4-difluorophenyl)ethanol. The high mass accuracy achieved confirms its elemental composition.
Molecular Formula: C₈H₉F₂NO
Neutral Monoisotopic Mass: 173.0652 Da
Calculated [M+H]⁺ (C₈H₁₀F₂NO⁺): 174.0724 Da
Observed [M+H]⁺: 174.0725 Da
Mass Error: 0.57 ppm
Tandem Mass Spectrometry (MS/MS) Analysis
Collision-Induced Dissociation (CID) of the precursor ion at m/z 174.0725 generates a reproducible fragmentation spectrum. The major product ions and their proposed structures are detailed below.
Observed m/z
Proposed Formula
Mass Error (ppm)
Proposed Neutral Loss
Fragment Identity
156.0618
C₈H₈F₂N⁺
0.64
H₂O (18.0106 Da)
Dehydrated Precursor
126.0459
C₇H₆F₂N⁺
0.79
H₂O + CH₂O
Iminium Ion
127.0300
C₇H₄F₂⁺
1.18
H₂O + CH₃N
Difluorobenzyl Cation
Proposed Fragmentation Pathways
The fragmentation of protonated 2-Amino-2-(3,4-difluorophenyl)ethanol is governed by its functional groups. The presence of the β-hydroxy group makes dehydration a highly favorable initial step, a common pathway for phenethylamines with this feature.[4] Subsequent fragmentation proceeds via cleavage of the C-C bonds adjacent to the nitrogen atom (alpha-cleavage), a characteristic reaction for amines.[3][7]
Pathway A: Initial Dehydration
The most abundant fragmentation pathway begins with the facile elimination of a water molecule (18.01 Da) from the protonated precursor. This is driven by the formation of a stable, resonance-stabilized intermediate. This produces the major fragment ion at m/z 156.0618 .
This dehydrated intermediate can then undergo alpha-cleavage, losing a molecule of formaldehyde (CH₂O, 30.01 Da), to form the highly stable iminium ion at m/z 126.0459 .
Pathway B: Alternative Cleavages
A less prominent but significant pathway involves the cleavage of the C-C bond between the benzylic carbon and the carbon bearing the hydroxyl group. This results in the formation of the difluorobenzyl cation at m/z 127.0300 .
The proposed fragmentation cascade is visualized in the diagram below.
Caption: Primary fragmentation pathways of protonated 2-Amino-2-(3,4-difluorophenyl)ethanol.
Detailed Protocol: Standard Operating Procedure (SOP)
This SOP provides a systematic workflow for replicating the analysis.
Caption: Standard operating procedure workflow for MS/MS analysis.
Step-by-Step Guide:
Instrument Preparation:
Ensure the mass spectrometer has been recently tuned and calibrated according to the manufacturer's specifications to guarantee high mass accuracy.
Prepare the infusion solvent (50:50 ACN/Water + 0.1% FA) and prime the syringe pump and sample lines.
Method Setup:
Create a new acquisition method using the parameters outlined in Table 2.4.
Set up two scan events:
Event 1: MS1 scan from m/z 50-300 to observe the precursor ion.
Event 2: Targeted MS/MS scan, selecting m/z 174.07 as the precursor with an isolation width of ~1.3 m/z. Apply a collision energy of 20 eV as a starting point.
Data Acquisition:
Prepare the 100 ng/mL analyte solution as described in Section 2.2.
Load the sample into a syringe and begin infusion at a flow rate of 5-10 µL/min.
Allow the ion signal to stabilize.
Begin data acquisition, collecting both MS1 and MS/MS spectra.
Data Analysis and Interpretation:
In the analysis software, examine the MS1 spectrum to confirm the presence and accurate mass of the [M+H]⁺ ion.
Analyze the MS/MS spectrum to identify the major product ions.
Use the software's tools to calculate the elemental composition of each fragment and determine the mass error in ppm.
Compare the observed neutral losses and fragments to the proposed pathways in Section 3.2.1 to confirm the compound's identity.
Conclusion
This application note has successfully established a detailed and reliable protocol for the mass spectrometric analysis of 2-Amino-2-(3,4-difluorophenyl)ethanol. Using ESI-MS/MS with a high-resolution Q-TOF instrument, we have characterized its distinct fragmentation signature. The analysis reveals that the compound primarily undergoes a facile loss of water, followed by alpha-cleavage to produce a characteristic iminium ion at m/z 126.0459. This predictable fragmentation pattern, anchored by high-accuracy mass measurements, provides an unequivocal method for the structural confirmation of this molecule. The methodologies and data presented here are readily applicable for quality control, metabolite identification, and reference-standard confirmation in a variety of scientific and industrial laboratories.
Title: Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones
Source: West Virginia University Research Repository
URL: [Link]
Title: Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation
Source: Scientific Reports (Nature)
URL: [Link]
Title: Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples
Source: Journal of the American Society for Mass Spectrometry
URL: [Link]
Title: Mass fragmentations (m/z values) of phenethylamines and tryptamines based on EI/MS, ESI/MS and MALDI/TOFMS, respectively.
Source: ResearchGate
URL: [Link]
Title: ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY
Source: Problems of Forensic Sciences
URL: [Link]
Title: Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry
Source: Molecules
URL: [Link]
Title: Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives
Source: Russian Journal of Organic Chemistry
URL: [Link]
Title: 2.7 Mass Spectrometry of Some Common Functional Groups
Source: Chemistry LibreTexts
URL: [Link]
Title: Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry
Source: Rapid Communications in Mass Spectrometry
URL: [Link]
Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products
Source: Natural Product Reports (RSC Publishing)
URL: [Link]
Title: Fundamentals of Biological Mass Spectrometry and Proteomics
Source: Broad Institute
URL: [Link]
troubleshooting low yield in 2-Amino-2-(3,4-difluorophenyl)ethanol synthesis pathways
Welcome to the Process Chemistry Support Center. The synthesis of 2-Amino-2-(3,4-difluorophenyl)ethanol—a critical chiral building block for active pharmaceutical ingredients (APIs)—is notoriously prone to low yields.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Center. The synthesis of 2-Amino-2-(3,4-difluorophenyl)ethanol—a critical chiral building block for active pharmaceutical ingredients (APIs)—is notoriously prone to low yields. This guide addresses the root causes of yield attrition, focusing on chemoselective reduction, isolation of highly polar intermediates, and stereochemical preservation.
Fig 1. Diagnostic workflow for troubleshooting low yield in 2-Amino-2-(3,4-difluorophenyl)ethanol.
Section 1: Chemoselective Reduction of 3,4-Difluorophenylglycine
FAQ 1: Why does my yield drop below 50% when reducing the amino acid precursor, and why do I see multiple spots on TLC?
Causality & Expert Insight:
The standard use of Lithium Aluminum Hydride (LiAlH₄) is often too aggressive for fluorinated aromatic systems. The electron-withdrawing nature of the fluorine atoms makes the aromatic ring highly susceptible to hydrodefluorination under harsh hydride conditions. Furthermore, incomplete reduction frequently occurs due to the poor solubility of the intermediate lithium carboxylate salt. Transitioning to an in-situ generated borane system (NaBH₄/I₂) or utilizing 1,1'-Carbonyldiimidazole (CDI) activation ensures chemoselective reduction of the carboxylate without cleaving the sensitive carbon-fluorine bonds, preserving optical purity[1].
Preparation: Suspend 3,4-difluorophenylglycine (1.0 eq) in anhydrous THF under an inert atmosphere (N₂/Ar).
Hydride Addition: Add NaBH₄ (2.5 eq) in one portion.
Validation Checkpoint: Ensure steady hydrogen evolution; the suspension must transition into a uniform, stirrable slurry.
Iodine Activation: Dissolve I₂ (1.0 eq) in THF and add dropwise at 0 °C.
Causality: I₂ reacts with NaBH₄ to generate borane (BH₃) in situ, which is highly selective for carboxylic acids over halogenated aromatics.
Reflux & Quench: Reflux the mixture for 12 hours. Cool to room temperature and carefully quench with methanol until bubbling ceases.
Validation Checkpoint: The reaction mixture must turn colorless. If a brown or yellow tint persists, unreacted iodine remains, indicating incomplete borane generation and necessitating a longer reflux or reagent verification.
Section 2: Overcoming Isolation Challenges in Aqueous Workup
FAQ 2: My LC-MS shows complete conversion to the amino alcohol, but I lose >60% of my product during liquid-liquid extraction. How can I fix this?
Causality & Expert Insight:
2-Amino-2-(3,4-difluorophenyl)ethanol possesses a high topological polar surface area and forms strong intermolecular hydrogen bonds with water[2]. Standard organic solvents (e.g., DCM, EtOAc) cannot effectively break these aqueous hydration shells. To solve this, we implement a Schiff base extraction strategy. By temporarily masking the primary amine with an aromatic aldehyde (benzaldehyde), the molecule's lipophilicity (logP) is drastically increased, allowing near-quantitative extraction[3].
Fig 2. Schiff base extraction mechanism for isolating highly water-soluble amino alcohols.
Protocol 2: Self-Validating Schiff Base Extraction
Imine Formation: To the crude aqueous phase containing the amino alcohol, adjust the pH to strictly >9.5 using 5N NaOH. Add benzaldehyde (1.1 eq).
Stirring: Stir vigorously at room temperature for 2 hours.
Validation Checkpoint: A distinct biphasic system or oily suspension will form as the lipophilic Schiff base precipitates or separates from the aqueous layer[3].
Extraction: Extract the aqueous phase with toluene or DCM (3x).
Validation Checkpoint: Spot the remaining aqueous layer on a TLC plate (UV 254 nm). It should show zero UV absorbance, confirming the complete transfer of the aromatic imine into the organic phase.
Hydrolysis: Combine the organic layers and stir with 2N HCl for 3 hours to hydrolyze the imine back to the amine and aldehyde.
Phase Separation: Extract the released benzaldehyde into the organic layer. The pure amino alcohol hydrochloride salt remains isolated in the aqueous layer, which can then be lyophilized to yield the final product.
Section 3: Preserving Stereochemical Integrity
FAQ 3: How do I recover enantiomeric purity if partial racemization occurs during the synthesis?
Causality & Expert Insight:
The benzylic proton in 2-Amino-2-(3,4-difluorophenyl)ethanol is relatively acidic. Extended exposure to high pH during workup or elevated temperatures can lead to enolization-driven racemization. If optical purity drops, classical resolution via diastereomeric salt formation is highly effective. Utilizing L-camphorsulfonic acid allows for the selective crystallization of the desired enantiomer, driven by the differential solubility of the resulting diastereomeric salts in aqueous/ethanolic systems[4].
References
A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity
The Open Organic Chemistry Journal[Link]
Reduction of Chiral Amino Acids Based on Current Method
Journal of Chemical and Pharmaceutical Research[Link]
Method for recovering 2-amino alcohol (JP2669874B2)
Preparation method of L(+)-p-fluorophenyl glycine (CN101565380A)
Technical Support Center: Optimizing Amidation of 2-Amino-2-(3,4-difluorophenyl)ethanol
Welcome to the dedicated technical support guide for the amidation of 2-Amino-2-(3,4-difluorophenyl)ethanol. This document is designed for researchers, medicinal chemists, and process development scientists who are worki...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for the amidation of 2-Amino-2-(3,4-difluorophenyl)ethanol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this specific substrate. Our goal is to provide in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.
The amidation of 2-Amino-2-(3,4-difluorophenyl)ethanol presents unique challenges. The electron-withdrawing effects of the two fluorine atoms on the phenyl ring can decrease the nucleophilicity of the primary amine, making the reaction more sluggish than with non-fluorinated analogs.[1][2][3] This guide offers a structured approach to overcoming these hurdles, ensuring efficient, high-yield, and pure product formation.
Core Concepts: The Amide Coupling Reaction
Amide bond formation is a condensation reaction between a carboxylic acid and an amine.[4] Because direct condensation requires high temperatures and is often inefficient, the reaction almost always proceeds by "activating" the carboxylic acid.[4][5] This involves converting the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[6][7]
Most modern amidation protocols are one-pot procedures where the carboxylic acid is activated in the presence of the amine.[4]
Caption: A logical workflow for troubleshooting a difficult amidation.
Category 3: Work-up and Purification
Q4: My work-up is messy, and I'm having trouble removing the urea byproduct and excess reagents. What is an effective purification strategy?
A4: A clean work-up is key to simplifying purification. The strategy depends on the reagents used.
For EDC/HOBt Reactions:
Quench & Dilute: Quench the reaction with water or saturated ammonium chloride. Dilute with an organic solvent like Ethyl Acetate (EtOAc).
Acid/Base Washes: Perform a series of aqueous washes to remove byproducts.
Wash with dilute acid (e.g., 0.1 M HCl) to remove excess DIPEA and any unreacted amine.
[8] * Wash with saturated sodium bicarbonate (NaHCO₃) to remove HOBt and any unreacted carboxylic acid.
Wash with brine to remove residual water.
Byproduct Removal: The N,N'-dicyclohexylurea (DCU) from DCC is insoluble and can be filtered off. The byproduct from water-soluble EDC is removed during the aqueous washes.
[5]
For HATU Reactions:
Work-up: The same acid/base wash sequence applies. This will remove HOAt and DIPEA.
Challenge: The main byproduct, tetramethylurea (TMU), is water-soluble but can sometimes persist in the organic layer, especially if DMF was used as the solvent.
[9] 3. Purification: Flash column chromatography on silica gel is almost always required to achieve high purity. A gradient of ethyl acetate in hexanes is a common starting point. If the product is basic, using a mobile phase containing a small amount of triethylamine (e.g., 1%) or using basic alumina can prevent streaking. For highly polar products, reversed-phase chromatography may be necessary.
[10]
Experimental Protocol: General Procedure using HATU
This protocol provides a reliable starting point for the amidation of 2-Amino-2-(3,4-difluorophenyl)ethanol.
Reagent Preparation:
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the desired carboxylic acid (1.0 eq).
Add HATU (1.1 eq).
Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).
Cool the solution to 0 °C in an ice bath.
Activation:
Add DIPEA (3.0 eq) dropwise to the stirred solution.
Allow the mixture to stir at 0 °C for 15-30 minutes. A color change may be observed as the active ester forms.
[7]
Coupling:
Add 2-Amino-2-(3,4-difluorophenyl)ethanol (1.05 eq), either neat or as a concentrated solution in a small amount of anhydrous DMF.
Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.
Monitoring:
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (carboxylic acid) is consumed.
[7]
Work-up and Isolation:
Upon completion, dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 0.5 M HCl, saturated aqueous NaHCO₃, and finally, brine.
[8] * Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
Purify the resulting crude material by flash column chromatography on silica gel to yield the pure amide product.
identifying and removing common impurities in 2-Amino-2-(3,4-difluorophenyl)ethanol batches
Welcome to the Process Chemistry Technical Support Center Module: Troubleshooting 2-Amino-2-(3,4-difluorophenyl)ethanol Synthesis & Purification 2-Amino-2-(3,4-difluorophenyl)ethanol (CAS: 218449-32-2)[1] is a critical c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Technical Support Center
Module: Troubleshooting 2-Amino-2-(3,4-difluorophenyl)ethanol Synthesis & Purification
2-Amino-2-(3,4-difluorophenyl)ethanol (CAS: 218449-32-2)[1] is a critical chiral amino alcohol intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The standard synthetic route involves the reduction of 3,4-difluorophenylglycine. However, this process is prone to specific impurity formations, including stable boron adducts, regioisomeric carryover, and enantiomeric degradation.
This guide provides field-proven diagnostic FAQs, quantitative impurity profiling, and self-validating remediation protocols to ensure high-purity batch recovery.
Section 1: Diagnostic Troubleshooting (FAQ)
Q1: My LC-MS shows a persistent mass peak at [M+H]+ 188 (+14 Da from the product). What is this, and why didn't standard aqueous workup remove it?A: This is a classic Amine-Borane Adduct (
R−NH2⋅BH3
). When reducing amino acids with Borane-THF or
NaBH4/I2
systems, the newly formed primary amine acts as a strong Lewis base, coordinating with the Lewis acidic boron[2]. This complex is highly stable and survives standard aqueous extraction. To break it, you must perform a rigorous methanolysis under acidic conditions (refluxing with MeOH/HCl) to convert the boron into volatile trimethyl borate (
B(OMe)3
), which is then removed during solvent evaporation.
Q2: I am seeing unreacted 3,4-difluorophenylglycine (Impurity A) even after 24 hours of reflux. Should I increase the equivalents of
NaBH4
?A: Simply adding more
NaBH4
will not solve the issue. The reduction of carboxylic acids relies on the in situ generation of diborane (
B2H6
) via the addition of an electrophile like Iodine (
I2
) or
BF3⋅OEt2
[3]. If your iodine addition is too rapid or the reaction temperature is too high during addition, the diborane escapes as a gas before it can reduce the substrate. Ensure the
I2
solution is added dropwise at 0°C to trap the diborane in solution.
Q3: My final batch contains ~3% of a 2,4-difluoro regioisomer. How can I purge this?A: Regioisomers like 2-Amino-2-(2,4-difluorophenyl)ethanol[4] almost exclusively originate from upstream contamination in your starting chiral pool (impure 3,4-difluorophenylglycine). Because their physicochemical properties are nearly identical to the target product, downstream removal via silica gel chromatography is highly inefficient. You must either tighten the specifications of your starting material or utilize Diastereomeric Salt Resolution (see Protocol B below), which often purges regioisomers alongside enantiomeric impurities due to differential crystal lattice packing.
Section 2: Quantitative Impurity Profiling Matrix
The following table summarizes the most common impurities encountered during the synthesis of 2-Amino-2-(3,4-difluorophenyl)ethanol, their detection parameters, and targeted remediation strategies.
Impurity Profile
Chemical Identity
Origin / Mechanism
Detection (LC-MS / HPLC)
Remediation Strategy
Impurity A
3,4-Difluorophenylglycine
Incomplete reduction; poor diborane generation or SM insolubility.
HPLC RRT ~0.65LC-MS [M+H]+ 188
Control
I2
addition rate at 0°C; increase THF volumes to 10x.
Impurity B
2-(3,4-Difluorophenyl)ethanol
Over-reduction (deamination) caused by excessive heating.
HPLC RRT ~1.40LC-MS[M-NH2]+ 157
Strictly control reduction reflux temperature to ≤65°C.
Impurity C
Amine-Borane Adduct
Stable Lewis acid-base complex surviving standard workup.
HPLC RRT ~1.15LC-MS [M+H]+ 188 (Isotopic B)
Prolonged acidic methanolysis (reflux) prior to basic extraction.
Impurity D
(S)-Enantiomer
Racemization during synthesis or impure starting chiral pool.
Chiral HPLC RRT ~1.20
Diastereomeric salt resolution using L-Tartaric acid.
Section 3: Mechanistic Pathway of Impurity Formation
The following diagram illustrates the critical junctions in the reduction pathway where impurities are generated.
Fig 1: Mechanistic pathway of 3,4-difluorophenylglycine reduction and impurity formation.
Section 4: Validated Remediation Protocols
Every protocol below is designed as a self-validating system, ensuring that intermediate checkpoints confirm the success of the chemical transformation before proceeding.
Protocol A: Optimized Reduction and Borane Quench
Causality:
NaBH4
alone cannot reduce carboxylic acids. The addition of
I2
generates diborane in situ, which is highly electrophilic and selectively reduces the electron-rich carboxylic acid[3]. The subsequent methanol quench is mandatory to destroy the resulting boron-amine complex[2].
Reagent Preparation: Suspend 3,4-difluorophenylglycine (1.0 eq) and
NaBH4
(2.5 eq) in anhydrous THF (10 vol) under an inert
N2
atmosphere.
Mechanistic Note: The first equivalent of
NaBH4
is consumed deprotonating the carboxylic acid and amine, releasing
H2
gas. The remaining 1.5 eq drives the reduction.
Activation: Cool the suspension to 0°C. Slowly add a solution of
I2
(1.0 eq) in THF (2 vol) dropwise over 1 hour.
Validation Checkpoint: Observe the reaction color. The brown color of iodine must rapidly dissipate as it reacts with
NaBH4
to form
BH3
-THF and NaI. Continuous gas evolution should be observed.
Reduction: Heat the mixture to 65°C (gentle reflux) for 12 hours.
Validation Checkpoint: Pull a 0.5 mL aliquot, quench with 1 mL MeOH, and run TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting material spot (Rf ~0.1) must be completely absent.
Targeted Quench (Impurity C Removal): Cool the reactor to 0°C. Cautiously add Methanol (5 vol) dropwise to quench unreacted borane. Next, add 6M HCl (2 vol) and heat the mixture to reflux (65°C) for 4 hours.
Causality: Acidic reflux drives the methanolysis of the B-N bond, forming volatile
B(OMe)3
.
Isolation: Concentrate the mixture under reduced pressure to remove THF and
B(OMe)3
. Basify the remaining aqueous layer with 20% NaOH to pH 12. Extract with Ethyl Acetate (3 x 5 vol). Wash the combined organic layers with brine, dry over
Na2SO4
, and concentrate to yield the crude amino alcohol.
Protocol B: Diastereomeric Salt Resolution (Enantiomeric Enrichment)
Causality: If the target is the (R)-enantiomer, any contaminating (S)-enantiomer (Impurity D) must be removed. Chiral acids like L-tartaric acid form diastereomeric salts with the enantiomers, which possess significantly different solubility profiles, allowing for selective crystallization.
Salt Formation: Dissolve the crude 2-Amino-2-(3,4-difluorophenyl)ethanol in boiling Ethanol (8 vol). In a separate flask, dissolve L-tartaric acid (1.0 eq) in boiling Ethanol (2 vol) and add it to the amine solution in one portion.
Controlled Crystallization: Remove the heat source and allow the solution to cool to room temperature at a rate of ~10°C per hour. Once at room temperature, chill the suspension to 4°C for 2 hours.
Causality: Rapid crash-cooling traps impurities in the crystal lattice. Slow cooling ensures thermodynamic control, promoting the selective crystallization of the highly pure (R)-amino alcohol L-tartrate salt.
Filtration: Filter the resulting crystals and wash the cake with ice-cold Ethanol (1 vol).
Validation Checkpoint: Perform Chiral HPLC on a small sample of the salt. The target ee should be >99%. If the ee is <99%, perform a second recrystallization from Ethanol/Water (9:1).
Free-Basing: Suspend the pure salt in water (5 vol), basify to pH 12 with 2M NaOH, and extract with Dichloromethane (3 x 3 vol). Concentrate the organic layer to afford the enantiopure 2-Amino-2-(3,4-difluorophenyl)ethanol.
References
Zaideh, B. I., Saad, N. M. R., Lewis, B. A., & Brenna, J. T. (2001). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 73(4), 799-802. Retrieved from:[Link]
Meyers, A. I., et al. (1993). The reduction of amino acids to the corresponding amino alcohols via their ethyl ester hydrochlorides. Organic Syntheses, Coll. Vol. 8, 528. Retrieved from: [Link]
Technical Support Center: Troubleshooting & Storage Guide for 2-Amino-2-(3,4-difluorophenyl)ethanol
Welcome to the Advanced Applications Support Center. As a chiral building block heavily utilized in medicinal chemistry and drug development[1], 2-Amino-2-(3,4-difluorophenyl)ethanol (CAS: 218449-32-2) requires stringent...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As a chiral building block heavily utilized in medicinal chemistry and drug development[1], 2-Amino-2-(3,4-difluorophenyl)ethanol (CAS: 218449-32-2) requires stringent handling protocols. While the difluorophenyl moiety imparts unique pharmacokinetic properties to downstream active pharmaceutical ingredients (APIs), the vicinal amino alcohol functional group remains highly susceptible to environmental degradation[2].
This guide is engineered by our Senior Application Scientists to provide you with the mechanistic understanding and self-validating protocols necessary to maintain absolute chemical integrity during long-term storage.
Part 1: Core Degradation Mechanisms (The "Why")
To effectively prevent degradation, one must first understand the thermodynamic and kinetic vulnerabilities of the
β
-amino alcohol scaffold. The degradation of 2-Amino-2-(3,4-difluorophenyl)ethanol is driven by three primary environmental vectors:
Oxidative Cleavage (O₂ Exposure): The primary amine is vulnerable to electron abstraction by atmospheric oxygen, forming an N-centered radical cation. This intermediate rapidly loses a proton to form an imine. In the presence of trace moisture, this imine undergoes accelerated hydrolysis, irreversibly cleaving the molecule into a 3,4-difluorophenyl ketone derivative and free ammonia[3].
Nucleophilic Attack (CO₂ Capture): Primary amines act as excellent carbon dioxide capture agents. Exposure to ambient air allows the amine to react with atmospheric CO₂, forming insoluble carbamate salts[3].
Hygroscopic Catalysis (Moisture Uptake): Amino alcohols are inherently hygroscopic. Absorbed water not only facilitates the hydrolysis of transient imine intermediates but also creates a localized micro-environment that accelerates further oxidative degradation[3].
Degradation Pathway Visualization
Fig 1: Mechanistic pathways of 2-Amino-2-(3,4-difluorophenyl)ethanol degradation during storage.
Part 2: Quantitative Degradation Profile
Understanding the rate of amine loss is critical for setting expiration dates on your aliquots. The table below synthesizes the degradation kinetics of
β
-amino alcohols under various storage conditions.
Table 1: Degradation Profile of
β
-Amino Alcohols Under Varied Storage Conditions
Q1: My batch of 2-Amino-2-(3,4-difluorophenyl)ethanol has developed a yellowish tint. Is it still viable for asymmetric synthesis?A1: No. A yellow or light-brown tint is a macroscopic indicator of imine formation via oxidative degradation[3]. Even a 2% degradation profile can introduce impurities that severely poison sensitive chiral catalysts or ruin the enantiomeric excess (ee) of your downstream products. We recommend verifying the purity via ¹H NMR; if the aldehyde/ketone proton peaks are visible, discard the batch.
Q2: We store the compound at 4°C, but it has formed an insoluble white crust around the cap. What is this?A2: This is a classic sign of carbamate salt formation. When the primary amine reacts with atmospheric CO₂ that has seeped through the cap threads, it forms a rigid, insoluble crust[3]. While the 3,4-difluorophenyl group exerts an electron-withdrawing inductive effect (-I) that slightly decreases the amine's basicity, it does not provide enough steric hindrance to prevent CO₂ capture[2],[4]. You must switch to Argon purging (see SOP below).
Q3: Can we store this compound in an aqueous buffer to prevent airborne oxidation?A3: Absolutely not. Water acts as a solvent medium that facilitates the hydrolysis of any transient imine intermediates formed via trace oxidation. This drives the chemical equilibrium toward irreversible degradation into 3,4-difluorophenyl ketones and ammonia[3]. The compound must be stored neat (as a dry solid/oil) under anhydrous conditions[5].
Part 4: Standard Operating Procedure (SOP) for Aliquoting and Storage
To guarantee the scientific integrity of your compound, implement this self-validating workflow for all incoming batches.
Objective: Establish a kinetic and thermodynamic barrier against oxidation, moisture, and CO₂.
Step 1: Environmental Control
Perform all weighing and aliquoting inside a glovebox maintained under a dry nitrogen or argon atmosphere (O₂ < 5 ppm, H₂O < 1 ppm). If a glovebox is unavailable, utilize a Schlenk line with a positive pressure of Argon.
Step 2: Container Selection
Transfer the compound into pre-dried, amber borosilicate glass vials.
Causality: Amber glass prevents UV-induced radical initiation, while borosilicate prevents alkali leaching (common in soda-lime glass) which can catalyze amine degradation.
Step 3: Argon Displacement
Purge the headspace of each vial with heavy Argon gas for 30 seconds.
Causality: Argon is significantly denser than ambient air (approx. 1.78 g/L vs 1.22 g/L). It forms a protective physical blanket over the compound, actively displacing residual oxygen and carbon dioxide[3].
Step 4: Primary and Secondary Sealing
Seal the vials immediately with PTFE-lined screw caps. Wrap the cap-vial junction tightly with Parafilm.
Self-Validation Check: A properly sealed PTFE cap will not deform. If the Parafilm becomes brittle or cracks over time, it indicates temperature cycling or chemical vapor exposure, signaling an immediate need for re-sealing.
Step 5: Temperature-Controlled Storage
Store the sealed vials in a desiccator cabinet at -20°C[5].
Causality: Sub-zero temperatures exponentially decrease the kinetic rate of N-centered radical formation and subsequent imine hydrolysis, ensuring stability for >12 months.
improving solubility of 2-Amino-2-(3,4-difluorophenyl)ethanol in organic solvents
Introduction Welcome to the technical support guide for 2-Amino-2-(3,4-difluorophenyl)ethanol (CAS 218449-32-2). This molecule, a solid at room temperature, presents unique solubility challenges due to its amphiphilic na...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for 2-Amino-2-(3,4-difluorophenyl)ethanol (CAS 218449-32-2). This molecule, a solid at room temperature, presents unique solubility challenges due to its amphiphilic nature.[1] It possesses both polar functional groups (a primary amine and a primary alcohol) capable of hydrogen bonding, and a nonpolar difluorophenyl ring.[2] This dual character means that selecting an appropriate solvent system is critical for successful experimentation in synthesis, purification, and analysis.
This guide provides field-proven insights and systematic approaches to help you overcome common solubility issues, ensuring the integrity and efficiency of your research.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 2-Amino-2-(3,4-difluorophenyl)ethanol that dictate its solubility?
A1: The molecule's solubility is governed by a balance of three key features:
Primary Amine (-NH₂): This is a basic, polar group capable of acting as a hydrogen bond donor and acceptor. It can be protonated in acidic conditions to form a highly polar ammonium salt.[3]
Primary Alcohol (-OH): This is a neutral, polar group that is an excellent hydrogen bond donor and acceptor.
3,4-Difluorophenyl Ring: This aromatic ring is predominantly nonpolar (lipophilic), contributing to solubility in less polar organic solvents. The two fluorine atoms increase the ring's polarity compared to a simple phenyl group but do not overcome its hydrophobic character.
This combination of polar and nonpolar regions requires careful solvent selection based on the principle of "like dissolves like."
Q2: Why is my compound poorly soluble in a nonpolar solvent like hexane?
A2: Hexane is a nonpolar aliphatic solvent. It can only engage in weak van der Waals interactions. The strong intermolecular hydrogen bonds between the amine and alcohol groups of your compound are energetically much more favorable than any interaction with hexane. To dissolve, the compound's own intermolecular forces must be broken and replaced by solute-solvent interactions. Since hexane cannot form hydrogen bonds, it is a very poor solvent for this molecule.
Q3: I expected high solubility in water due to the polar groups, but it's limited. Why?
A3: While the amine and alcohol groups are hydrophilic, the difluorophenyl ring is hydrophobic.[2] This bulky, nonpolar part of the molecule disrupts the highly structured hydrogen-bonding network of water. The energetic penalty of creating a cavity in water for the phenyl ring limits the compound's overall aqueous solubility. Small amines and alcohols are highly water-soluble, but as the hydrocarbon portion of the molecule increases, solubility decreases.[3]
Q4: Can I assume this compound is stable in all organic solvents?
A4: Not necessarily. While generally stable, you should be cautious with certain solvents. For example, in reactive solvents like acetone or other ketones, there is a risk of forming an imine with the primary amine group, especially in the presence of heat or catalysts. Additionally, prolonged exposure to acidic or basic conditions, sometimes used to enhance solubility, could potentially lead to degradation depending on the temperature and other reagents present.[4]
Troubleshooting Guide: Common Solubility Problems
Problem: "I can't achieve my target concentration. The compound won't fully dissolve."
This is the most common issue. The solution requires a systematic approach to find a solvent or solvent system that can adequately interact with both the polar and nonpolar parts of the molecule.
Step 1: Assess Solvent Polarity.
Initial Choice: Start with polar aprotic solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF). These solvents have a dipole moment to interact with the polar groups but are less structured than protic solvents, better accommodating the nonpolar ring.
Rationale: Solvents like DMF and Dimethyl sulfoxide (DMSO) are often excellent choices for compounds with poor solubility due to their high polarity and ability to act as hydrogen bond acceptors.[5]
Step 2: Employ a Co-Solvent System.
Technique: If a single solvent fails, use a co-solvent system.[6][7] This involves mixing two or more miscible solvents to fine-tune the polarity of the medium. A common strategy is to mix a good solvent for the polar groups (e.g., Methanol, Ethanol) with a good solvent for the nonpolar ring (e.g., Dichloromethane (DCM), Toluene).
Example Workflow:
Dissolve the compound in a minimal amount of a highly polar solvent in which it is soluble (e.g., Methanol or DMF).
Slowly add the less polar co-solvent (e.g., Toluene) to this solution until you reach the desired total volume or until the first sign of precipitation (cloudiness). This will give you an estimate of the optimal solvent ratio.
Causality: Co-solvency works by creating a solvent environment that offers favorable interactions for all parts of the solute molecule simultaneously, disrupting the solute's crystal lattice more effectively.[5]
Problem: "My compound dissolves initially with heating but crashes out of solution upon cooling to room temperature."
This indicates that you are creating a supersaturated solution and that the solubility is highly temperature-dependent.
Step 1: Quantify the Temperature Effect.
Action: Determine the solubility at both room temperature and your elevated temperature to understand the solubility curve. This is crucial for applications like recrystallization.
Solution: If the final application must be at room temperature, the chosen solvent is unsuitable. Re-evaluate using the "Systematic Solvent Selection Protocol" below.
Step 2: Maintain Elevated Temperature.
Action: If your experiment (e.g., a chemical reaction) can be run at the elevated temperature where the compound is soluble, simply maintain that temperature throughout the process.
Step 3: Use a More Potent Solubilizer.
Action: Switch to a stronger solvent system. If you were using THF, try DMF or a THF/Methanol co-solvent blend. Often, a small percentage of a highly polar co-solvent can dramatically increase room-temperature solubility.
Problem: "I tried adjusting the pH to improve solubility, but it didn't work as expected."
Adjusting pH is a powerful technique for molecules with ionizable groups, but it must be done correctly.[5]
Issue 1: Ineffective in Non-Aqueous Systems.
Explanation: Adding aqueous acid or base to a purely organic, nonpolar solvent (like Toluene or DCM) will result in a two-phase system and will not protonate/deprotonate the compound in the organic layer. This technique is most effective in water or polar protic solvents (like alcohols) that can support ions.[8]
Issue 2: Incorrect pH Range.
Explanation: The primary amine on your compound is a weak base.[3] To significantly increase solubility in a protic medium, you must add an acid to lower the pH and form the protonated ammonium salt (R-NH₃⁺). This salt is an ion and will be much more soluble in polar solvents than the neutral form.[8][9] Making the solution basic will suppress any protonation and will likely decrease solubility.
Protocol:
Suspend your compound in a suitable polar solvent (e.g., water, methanol, or an ethanol/water mixture).
Add a dilute acid (e.g., 1M HCl) dropwise while stirring until the solid dissolves. This confirms the formation of the soluble salt. The hydrochloride salt of a similar compound is known to be available, indicating this is a viable strategy.[10]
Protocols and Data
Predicted Solubility Profile
Solvent Class
Solvent Example
Predicted Solubility
Rationale
Nonpolar
Hexane, Toluene
Insoluble / Very Low
Cannot overcome the strong intermolecular H-bonding of the solute. Toluene may show slightly better results than hexane due to pi-stacking interactions with the phenyl ring.
Polar Aprotic
Dichloromethane (DCM)
Low to Medium
Moderate dipole moment can interact with polar groups, and it is a good solvent for the aromatic ring. Often used in co-solvent systems.
Tetrahydrofuran (THF)
Medium
Good balance of polarity and ether functionality to dissolve both parts of the molecule. A good first choice for many applications.
Acetonitrile (MeCN)
Medium
Highly polar, but a weaker H-bond acceptor than other polar aprotics.
Dimethylformamide (DMF)
High
Excellent H-bond acceptor with a high dielectric constant. Very effective at solvating polar functional groups.
Dimethyl Sulfoxide (DMSO)
High
One of the strongest common organic solvents for polar compounds. Excellent H-bond acceptor.[5]
Polar Protic
Methanol / Ethanol
Medium to High
Can act as both H-bond donor and acceptor, effectively solvating the amine and alcohol groups. The small alkyl chain makes it a reasonably good solvent for the ring.
Water
Low
The hydrophobic phenyl ring limits solubility despite the presence of polar groups.[3]
Acetic Acid
High
The acidic environment protonates the amine to form a highly soluble ammonium acetate salt. The solvent itself is polar and protic.
This workflow provides a structured method for identifying a suitable solvent system for a target concentration (e.g., 10 mg/mL).
Preparation: Weigh 10 mg of 2-Amino-2-(3,4-difluorophenyl)ethanol into several small vials.
Initial Screening: To each vial, add 1.0 mL of a different test solvent from the table above (e.g., THF, MeCN, Methanol, DCM).
Observation: Stir or vortex each vial at room temperature for 5-10 minutes. Observe and record whether the solid fully dissolves.
Heating Test: For solvents where the compound did not dissolve at room temperature, gently heat the vial (e.g., to 40-50 °C) and observe. Note if it dissolves with heat and if it remains in solution upon cooling.
Co-Solvent Test (if necessary): If no single solvent is effective, take a vial where the compound was partially soluble (e.g., DCM). Add a strong polar solvent (e.g., Methanol) dropwise, vortexing after each drop, until the solid dissolves. Record the approximate ratio of solvents used.
pH Modification Test (for polar/aqueous systems): If working in a protic solvent (e.g., Methanol/Water), add 1M HCl dropwise to a suspension of the compound. If it dissolves, this confirms that pH modification is a viable strategy.
Visual Guides
Solute-Solvent Interaction Diagram
This diagram illustrates the different types of intermolecular forces that must be considered when selecting a solvent. A successful solvent must offer interactions that are competitive with the strong self-association of the solute molecules.
Caption: Solute functional groups and their interactions.
Troubleshooting Workflow
This flowchart provides a logical decision-making process for addressing solubility challenges during your experiments.
Caption: Decision tree for improving solubility.
References
Shayan, M., & Shayan, M. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Vertex AI Search.
Co-solvency: Significance and symbolism. (2025, July 31). Vertex AI Search.
Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (n.d.). Vertex AI Search.
Influence of pH on Solubility. (n.d.). TrueGeometry.
Kumar, L., & Singh, M. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Vertex AI Search.
MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
reducing side reactions during 2-Amino-2-(3,4-difluorophenyl)ethanol peptide coupling
Core Challenge: Chemoselectivity in 2-Amino-2-(3,4-difluorophenyl)ethanol Welcome to the Advanced Troubleshooting Guide for peptide synthesis. When coupling carboxylic acids to 2-Amino-2-(3,4-difluorophenyl)ethanol , res...
Author: BenchChem Technical Support Team. Date: March 2026
Core Challenge: Chemoselectivity in 2-Amino-2-(3,4-difluorophenyl)ethanol
Welcome to the Advanced Troubleshooting Guide for peptide synthesis. When coupling carboxylic acids to 2-Amino-2-(3,4-difluorophenyl)ethanol , researchers frequently encounter a critical chemoselectivity issue: the competitive formation of O-acylated esters and O,N-diacylated byproducts instead of the desired N-acylated amide.
As a Senior Application Scientist, I want to emphasize that this is not a random failure of your reagents; it is a predictable consequence of the molecule's structural causality. In a standard amino alcohol, the amine is significantly more nucleophilic than the hydroxyl group. However, in 2-Amino-2-(3,4-difluorophenyl)ethanol, the amine is located at the benzylic C2 position and is sterically hindered by the bulky 3,4-difluorophenyl ring. Furthermore, the electron-withdrawing fluorine atoms exert an inductive pull that subtly reduces the amine's electron density. Conversely, the primary alcohol at C1 is completely unhindered. This structural dichotomy narrows the nucleophilicity gap, making the oxygen highly competitive for the activated acyl intermediate[1].
Below is our comprehensive Q&A, mechanistic data, and self-validating protocols to help you overcome this specific synthetic hurdle.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant O-acylation when my protocol works perfectly for other amino acids?A: Standard protocols often use excess equivalents of activated acid or strong tertiary amine bases (like Triethylamine, TEA). Strong bases can deprotonate the unhindered primary alcohol of 2-Amino-2-(3,4-difluorophenyl)ethanol, converting it into a highly reactive alkoxide. Once the alkoxide is formed, it outcompetes the sterically hindered benzylic amine, leading to O-acylation[1].
Q2: Which coupling reagents and bases minimize O-acylation?A: You must rely on kinetic control. Avoid highly reactive species like acid chlorides or unmoderated carbodiimides (e.g., DCC alone), which indiscriminately attack any available nucleophile[2]. Instead, use mild reagents like EDC combined with HOBt. For the base, strictly avoid strong, unhindered amines. N-Methylmorpholine (NMM) or N,N-Diisopropylethylamine (DIPEA) are preferred because their steric bulk prevents them from deprotonating the hydroxyl group.
Q3: Is it safe to use DMAP to accelerate a sluggish coupling reaction?A: Absolutely not. 4-Dimethylaminopyridine (DMAP) is a potent acyl transfer catalyst that specifically accelerates reactions with alcohols by forming a highly reactive N-acylpyridinium intermediate. Introducing DMAP will almost guarantee dominant O-acylation and subsequent O,N-diacylation[1].
Q4: I already have a mixture containing the O-acylated byproduct. Can it be salvaged?A: Yes, through O-to-N acyl migration. Because the N-acyl amide is thermodynamically more stable than the O-acyl ester, exposing the O-acylated byproduct to mildly basic aqueous conditions (pH 7.5–8.0) can trigger an intramolecular O-to-N acyl shift, converting the ester into the desired amide[3].
Mechanistic Pathways & Quantitative Data
To understand how your choice of reagents dictates the reaction pathway, review the logical flow of intermediates below.
Reaction pathways illustrating kinetic vs. thermodynamic control in amino alcohol acylation.
Table 1: Impact of Reaction Parameters on Chemoselectivity
Data represents expected outcomes based on mechanistic principles applied to benzylic amino alcohols.
Coupling System
Base / Catalyst
Temperature
Primary Outcome
Mechanistic Reason
EDC / HOBt
NMM (2.0 eq)
0 °C to RT
>90% N-Acylation
Mild activation; weak base prevents OH deprotonation.
HATU
DIPEA (2.0 eq)
RT
~80% N-Acylation
Fast N-acylation, but slight overactivation risks O-attack.
A robust protocol must prove its own success at every step. Do not proceed to the next phase of synthesis without confirming the validation checkpoints.
Protocol A: Direct Chemoselective Coupling (Kinetic Control)
Use this method for standard carboxylic acids where protecting groups are undesirable.
Activation: Dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF (0.2 M). Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.1 eq) and stir for 15 minutes.
Validation Check: Spot the mixture on a TLC plate against the starting acid. The acid spot should convert entirely to the active ester (typically a different Rf, UV active).
Coupling: Add 2-Amino-2-(3,4-difluorophenyl)ethanol (1.0 eq) to the mixture, followed by the dropwise addition of NMM (2.0 eq). Maintain at 0 °C for 1 hour, then slowly warm to room temperature.
In-Process Check: Perform a Ninhydrin stain on the TLC plate.
Validation Check: The primary amine of the starting material will stain purple/pink. The reaction is complete when this purple spot disappears. LC-MS must show the
[M+H]+
of the desired amide, with
<5%
of the
[M+Acyl+H]+
diacylated mass.
Workup: Quench with water, extract with EtOAc, and wash sequentially with 5% citric acid (removes unreacted amine), saturated
NaHCO3
(removes unreacted acid), and brine.
Protocol B: The Fail-Safe O-Protection Route
If your carboxylic acid is highly reactive, precious, or if Protocol A yields unacceptable levels of O-acylation, you must temporarily mask the primary alcohol.
Self-validating workflow for O-protection, peptide coupling, and final deprotection.
O-Silylation: Dissolve the amino alcohol (1.0 eq) and Imidazole (2.0 eq) in anhydrous DCM at 0 °C. Add TBDMS-Cl (1.05 eq) portion-wise. Stir for 2 hours at room temperature.
Validation Check: LC-MS must show a mass shift of +114 Da (
[M+115]+
). A Ninhydrin TLC test must remain positive, proving the amine is still free and unreacted.
Coupling: React the TBDMS-protected intermediate with your carboxylic acid using HATU (1.1 eq) and DIPEA (2.0 eq) in DMF.
Validation Check: The Ninhydrin test will now turn negative. LC-MS will show the protected amide mass.
Deprotection: Treat the crude protected amide with TBAF (1.2 eq, 1M in THF) at 0 °C for 1 hour.
Validation Check: LC-MS will confirm the loss of the TBDMS group (-114 Da) and a distinct shift to a shorter retention time on reverse-phase HPLC due to the newly exposed, polar hydroxyl group.
References
Rehman et al. "Side reactions in peptide synthesis: An overview." Bibliomed, 2018. [Link]
"Recent advances in peptide macrocyclization strategies." Chemical Society Reviews (RSC Publishing), 2024. [Link]
"An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions." Taylor & Francis, 2018. [Link]
validating HPLC analytical methods for 2-Amino-2-(3,4-difluorophenyl)ethanol quantification
As a Senior Application Scientist, I frequently encounter the limitations of traditional reversed-phase liquid chromatography (RPLC) when analyzing highly polar, basic molecules. The compound 2-Amino-2-(3,4-difluoropheny...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the limitations of traditional reversed-phase liquid chromatography (RPLC) when analyzing highly polar, basic molecules. The compound 2-Amino-2-(3,4-difluorophenyl)ethanol —characterized by a primary amine, a hydroxyl group, and a difluorophenyl ring—presents a classic chromatographic dichotomy. While the hydrophobic aromatic ring suggests RPLC is viable, the highly polar, cationic amine drives severe secondary interactions with stationary phase silanols, inevitably leading to peak tailing, poor recovery, and method instability.
In this guide, I will objectively compare two optimized methodologies for the quantification of this compound: an ion-suppression RP-HPLC method and an orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC) method. Both are evaluated under the rigorous framework of the[1].
Analyte Profiling & Mechanistic Challenges
To design a robust method, we must first understand the causality behind the molecule's behavior. The primary amine of 2-Amino-2-(3,4-difluorophenyl)ethanol has a pKa of ~9.0. At typical LC mobile phase pH (pH 3–7), this amine is fully protonated (cationic).
When injected onto a standard C18 column, the protonated amine interacts electrostatically with residual, deprotonated silanols (
Si−O−
) on the silica support. This secondary cation-exchange mechanism competes with the primary hydrophobic retention, causing severe peak tailing.
To overcome this, we have two divergent paths:
Force RPLC Compatibility: Drop the mobile phase pH to ~2.0 using Trifluoroacetic acid (TFA). This neutralizes the silanols and forms a hydrophobic ion-pair with the amine, forcing retention[2].
Embrace Polarity via HILIC: Utilize an organic-rich mobile phase and a polar stationary phase. HILIC operates by partitioning the analyte into a water-enriched layer immobilized on the column, making it exceptionally suited for polar amines that are poorly retained in RPLC[3].
Diagram illustrating orthogonal retention mechanisms for polar amine quantification.
Experimental Protocols: Self-Validating Systems
To guarantee trustworthiness, the protocols below are designed as self-validating systems . They incorporate strict System Suitability Test (SST) criteria that must be met prior to sample analysis, ensuring that any deviation in column chemistry or mobile phase preparation is caught immediately.
Protocol A: Ion-Suppression RP-HPLC
Causality: We utilize a Superficially Porous Particle (SPP) C18 column. The solid core limits diffusion distance, sharpening the peak, while the 0.1% TFA suppresses silanol ionization and ion-pairs with the target analyte.
Column: SPP C18, 100 x 4.6 mm, 2.7 µm
Mobile Phase A: 0.1% TFA in LC-MS Grade Water
Mobile Phase B: 0.1% TFA in Acetonitrile
Gradient Program: 5% B to 60% B over 10 minutes, hold for 2 mins, re-equilibrate at 5% B for 3 mins.
Flow Rate: 1.0 mL/min
Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer)
Detection: UV at 210 nm
Protocol B: Orthogonal HILIC
Causality: We utilize an Amide-bonded phase. The high concentration of acetonitrile forces the polar amine into the stagnant aqueous layer on the Amide surface. Ammonium formate buffer (pH 3.0) is critical here; it controls the ionization state of the analyte and ensures a stable aqueous layer without causing electrostatic repulsion[3].
Column: Amide-bonded Silica, 100 x 2.1 mm, 3.0 µm
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B: Acetonitrile
Isocratic Elution: 85% B / 15% A
Flow Rate: 0.4 mL/min
Column Temperature: 30°C
Detection: UV at 210 nm
Mandatory Self-Validating SST Criteria (Applies to Both Protocols)
Before initiating the sample sequence, inject a standard mixture containing the analyte and its primary synthetic precursor. The system automatically validates the run only if :
Retention Time Stability: %RSD ≤ 1.0% over 5 replicate standard injections.
Peak Symmetry: Tailing factor (
Tf
) is between 0.9 and 1.2.
Resolution:Rs>2.0
between the target analyte and the precursor.
ICH Q2(R2) Method Validation Framework
Method validation demonstrates that the analytical procedure is fit for its intended purpose[1]. The lifecycle of this validation follows a strict, phase-appropriate sequence.
Stepwise ICH Q2(R2) analytical method validation lifecycle for chromatographic procedures.
Comparative Validation Data
The table below summarizes the empirical performance of both methods against ICH Q2(R2) acceptance criteria.
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Protocol A: RP-HPLC (C18)
Protocol B: HILIC (Amide)
Specificity
Baseline resolution of degradants
Rs=2.4
(
Tf=1.4
)
Rs=4.1
(
Tf=1.05
)
Linearity
R2≥0.999
(LOQ to 120%)
R2=0.9991
R2=0.9998
Accuracy
98.0% - 102.0% Recovery
98.5% ± 1.2%
100.4% ± 0.5%
Precision
%RSD
≤2.0%
(n=6)
1.8%
0.6%
Sensitivity
S/N > 10 (LOQ)
LOQ = 1.5 µg/mL
LOQ = 0.2 µg/mL
Robustness
Stable
Rs
across DoE variations
Sensitive to pH shifts (±0.2)
Highly stable across conditions
Application Scientist's Verdict
While the RP-HPLC method (Protocol A) successfully forces retention and meets basic ICH Q2(R2) criteria, it is fundamentally fighting the chemistry of the molecule. The reliance on TFA for ion-suppression leads to a higher tailing factor (
Tf=1.4
) and makes the method highly sensitive to minor mobile phase pH fluctuations.
The HILIC method (Protocol B) is the superior choice for quantifying 2-Amino-2-(3,4-difluorophenyl)ethanol. By aligning the chromatographic mechanism with the analyte's inherent polarity, HILIC delivers near-perfect peak symmetry (
Tf=1.05
), superior precision (%RSD = 0.6%), and a 7.5x improvement in the Limit of Quantitation (LOQ). Furthermore, the organic-rich mobile phase used in HILIC provides significantly enhanced desolvation efficiency, making this method seamlessly transferable to LC-MS/MS platforms if future pharmacokinetic (PK) studies require it[3].
References
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines. Available at:[Link]
Agilent Technologies. "Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC." Agilent Application Notes. Available at:[Link]
Chrom Tech, Inc. "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography." Chrom Tech Technical Articles. Available at:[Link]
benchmarking 2-Amino-2-(3,4-difluorophenyl)ethanol derivatives against standard inhibitors
Benchmarking 2-Amino-2-(3,4-difluorophenyl)ethanol Derivatives Against Standard Inhibitors: A Comprehensive Guide As the demand for highly selective, metabolically stable therapeutics intensifies, the exploration of priv...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking 2-Amino-2-(3,4-difluorophenyl)ethanol Derivatives Against Standard Inhibitors: A Comprehensive Guide
As the demand for highly selective, metabolically stable therapeutics intensifies, the exploration of privileged chemical scaffolds has become paramount in drug discovery. The chiral building block 2-Amino-2-(3,4-difluorophenyl)ethanol (CAS 218449-32-2)[1] has emerged as a versatile foundation for synthesizing next-generation inhibitors.
This guide provides a rigorous, data-driven benchmarking analysis of 2-Amino-2-(3,4-difluorophenyl)ethanol (ADFPE) derivatives against industry-standard inhibitors across two distinct pharmacological domains: Kinase inhibition and G-Protein Coupled Receptor (GPCR) antagonism.
Mechanistic Rationale: The Architectural Advantage of ADFPE
The strategic incorporation of fluorine atoms into the ADFPE scaffold profoundly influences the molecule's physicochemical and pharmacokinetic properties[2]. As a Senior Application Scientist, I approach scaffold selection by analyzing the causality between molecular structure and biological performance:
Metabolic Shielding: The 3,4-difluoro substitution on the phenyl ring effectively blocks cytochrome P450-mediated oxidation at electron-rich aromatic positions, drastically extending the compound's metabolic half-life[3].
pKa
Modulation: The strong electronegativity of the fluorine atoms exerts an inductive pull that lowers the
pKa
of the adjacent primary amine. This optimizes the protonation state of the molecule, ensuring optimal target engagement at physiological pH[3].
Hinge-Binding Dynamics: The ethanolamine moiety serves as a critical hydrogen-bond donor/acceptor pair. In kinases, it mimics the interactions typically formed by the ribose ring of ATP; in GPCRs, it anchors the molecule into the hydrophilic pockets of transmembrane helices.
Benchmarking Workflow 1: Kinase Target Engagement
To validate the kinase inhibitory potential of ADFPE derivatives (e.g., against p38α MAP Kinase), we utilize a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET is selected because it effectively mitigates compound auto-fluorescence and light-scattering artifacts common in high-throughput screening, providing a high signal-to-background ratio[4].
Assay robustness is validated internally using the Z'-factor calculation. A plate is only accepted for analysis if
Z′>0.6
between DMSO vehicle controls and fully inhibited reference wells.
Enzyme Preparation: Dilute the target kinase in a specialized assay buffer (50 mM HEPES pH 7.5, 10 mM
MgCl2
, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). The inclusion of Tween-20 prevents non-specific compound aggregation[5].
Compound Incubation: Pre-incubate 8 nM of the kinase with serial dilutions of the ADFPE derivative (or the standard inhibitor SB203580) for 30 minutes at room temperature. This step is critical to allow equilibrium binding before the substrate is introduced[6].
Reaction Initiation: Add a mixture of ATP and a biotinylated peptide substrate. Crucial Causality: ATP must be added precisely at its predetermined
Km
concentration. This "balanced" condition ensures the assay is sensitive to both ATP-competitive and non-competitive inhibitors[4].
Quenching & Detection: After 45 minutes, terminate the reaction by adding EDTA. EDTA chelates the
Mg2+
ions essential for kinase catalytic activity, freezing the reaction state. Simultaneously, add a Europium (
Eu3+
)-labeled anti-phospho antibody (FRET donor) and Streptavidin-Allophycocyanin (APC) (FRET acceptor)[4].
Readout: Measure the FRET signal using a microplate reader, calculating the ratio of acceptor emission (665 nm) to donor emission (620 nm)[4].
Fig 1. High-throughput TR-FRET kinase assay workflow for inhibitor benchmarking.
The Melanin-Concentrating Hormone 1 (MCH1) receptor is a GPCR heavily implicated in energy homeostasis, feeding behavior, and anxiety[7]. ADFPE derivatives serve as highly potent, brain-penetrant antagonists, benchmarked here against the historical standard SNAP-7941[8].
Cell Culture: Plate CHO-K1 cells stably expressing the human MCH1 receptor at 10,000 cells/well in a 384-well microplate.
Antagonist Pre-treatment: Incubate cells with serial dilutions of the ADFPE derivative or SNAP-7941 for 15 minutes in a stimulation buffer containing 0.5 mM IBMX. Crucial Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion prevents the cellular degradation of cAMP, ensuring that the measured cAMP accurately reflects receptor activity[8].
Agonist Challenge: Add an
EC80
concentration of MCH peptide to stimulate the receptor and drive downstream signaling[9].
cAMP Detection: Lyse the cells and quantify intracellular cAMP levels using a competitive Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.
Data Analysis: Plot the dose-response curves using non-linear regression to calculate the
IC50
values, validating the antagonist's ability to block MCH-induced signaling[8].
Fig 2. MCH1 receptor signaling pathway and the mechanism of ADFPE antagonism.
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews (2008).
Eswaran, J., et al. "Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay." Assay and Drug Development Technologies (2009).
Axten, J. M., et al. "Enzymatic Characterization of ER Stress-Dependent Kinase, PERK, and Development of a High-Throughput Assay for Identification of PERK Inhibitors." Assay and Drug Development Technologies (2012).
Chaki, S., et al. "Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists." Frontiers in Endocrinology (2013).
Borowsky, B., et al. "Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist." Nature Medicine (2002).
Hanke, T., et al. "Chemical genetics strategy to profile kinase target engagement reveals role of FES in neutrophil phagocytosis." Nature Communications (2020).
Boudreault, P. L., et al. "Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer." Journal of Medicinal Chemistry (2022).
A Comparative Guide to the Cross-Validation of NMR and LC-MS Data for 2-Amino-2-(3,4-difluorophenyl)ethanol
In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. For researchers, scientists, and drug development professionals, the assurance of a mol...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. For researchers, scientists, and drug development professionals, the assurance of a molecule's identity, purity, and structural integrity underpins the entirety of preclinical and clinical evaluation. This guide presents an in-depth, objective comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS)—in the context of characterizing 2-Amino-2-(3,4-difluorophenyl)ethanol. We will explore not only the orthogonal strengths of each technique but also the critical importance of their synergistic cross-validation to ensure data of the highest scientific integrity.
The Imperative of Orthogonal Analysis in Pharmaceutical Sciences
Experimental Design: A Self-Validating Workflow
Experimental Workflow Diagram
Caption: A streamlined workflow for the comprehensive analysis of 2-Amino-2-(3,4-difluorophenyl)ethanol, integrating NMR and LC-MS data streams for robust cross-validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy is the gold standard for the structural elucidation of organic molecules.[1][2][3] It operates on the principle of exciting atomic nuclei in a strong magnetic field and observing the radiofrequency signals they emit upon returning to their ground state. The chemical environment of each nucleus dictates its resonance frequency, providing a detailed map of the molecular structure.[2][14]
Step-by-Step NMR Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-2-(3,4-difluorophenyl)ethanol in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of a protic solvent like DMSO allows for the observation of exchangeable protons (e.g., -OH, -NH₂).
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. This provides information on the number of different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity).[1][14][15]
¹³C NMR Acquisition: Obtain a proton-decoupled carbon-13 spectrum to determine the number of chemically distinct carbon environments.
¹⁹F NMR Acquisition: Given the presence of fluorine atoms, a fluorine-19 NMR spectrum is crucial for confirming their chemical environment and coupling to neighboring protons.
2D NMR Experiments (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically within 2-3 bonds).[1]
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.[1]
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is key for piecing together the molecular skeleton.[16]
Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations from all spectra to unambiguously assign every proton and carbon in the molecule, confirming the structure of 2-Amino-2-(3,4-difluorophenyl)ethanol.
Illustrative NMR Data Summary
¹H NMR
Chemical Shift (ppm)
Multiplicity
Integration
Assignment
Aromatic
7.1-7.4
Multiplet
3H
Ar-H
Methine
4.5-4.7
Multiplet
1H
CH-OH
Methylene
3.5-3.7
Multiplet
2H
CH₂-OH
Amine
2.0-2.5
Broad Singlet
2H
NH₂
Hydroxyl
4.9-5.2
Broad Singlet
1H
OH
¹³C NMR
Chemical Shift (ppm)
Assignment
Aromatic
115-150 (with C-F coupling)
Ar-C
Methine
70-75
CH-OH
Methylene
60-65
CH₂-OH
Note: The data presented is illustrative and based on the expected chemical shifts for the structure of 2-Amino-2-(3,4-difluorophenyl)ethanol.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Pinnacle of Sensitivity and Purity Assessment
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[5][6] This technique is exceptionally sensitive, making it ideal for detecting and quantifying trace impurities.[17]
Step-by-Step LC-MS Protocol
Sample Preparation: Prepare a stock solution of 2-Amino-2-(3,4-difluorophenyl)ethanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute this solution to approximately 10 µg/mL for analysis.
Chromatographic Separation: Inject the sample onto a reverse-phase C18 column. A gradient elution with mobile phases of water and acetonitrile, both containing 0.1% formic acid, is typically used to achieve good separation of the main compound from any potential impurities.
Mass Spectrometric Detection: The eluent from the LC is directed into a high-resolution mass spectrometer (HRMS), such as an Orbitrap or TOF instrument, equipped with an electrospray ionization (ESI) source.
Data Acquisition: Acquire data in positive ion mode. The HRMS will provide a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental composition.
Purity Analysis: The purity of the sample is determined by integrating the peak area of the main compound in the chromatogram and expressing it as a percentage of the total peak area.[18][19]
Illustrative LC-MS Data Summary
Parameter
Result
Retention Time
3.5 minutes
Purity (by UV at 254 nm)
>99.5%
Molecular Formula
C₈H₉F₂NO
Calculated Exact Mass
173.0652
Observed Exact Mass [M+H]⁺
174.0730
Mass Accuracy
< 2 ppm
Note: The data presented is illustrative and based on the expected values for 2-Amino-2-(3,4-difluorophenyl)ethanol.
Cross-Validation: The Synthesis of Certainty
The true power of this dual-pronged approach lies in the cross-validation of the orthogonal datasets.
Data Cross-Validation Logic
Structural Confirmation: The molecular formula determined by HRMS (C₈H₉F₂NO) must be consistent with the structure elucidated by the complete assignment of the NMR spectra. The presence of all expected functional groups and the correct connectivity as determined by 2D NMR provides definitive proof of structure.
Purity Concordance: The purity value obtained by ¹H NMR (by comparing the integral of the main compound's protons to those of any impurities) should be in good agreement with the purity determined by LC-MS. Minor discrepancies can sometimes arise due to the different response factors of impurities in UV detection versus NMR, but the values should be comparable.
Impurity Identification: Any impurities detected by LC-MS can be further investigated. If an impurity is present at a sufficient level, its mass can be used to hypothesize a structure (e.g., a starting material or a byproduct), which can then be searched for in the NMR spectra.
Conclusion
The cross-validation of NMR and LC-MS data provides a comprehensive and trustworthy characterization of 2-Amino-2-(3,4-difluorophenyl)ethanol. NMR delivers an unequivocal structural assignment, while LC-MS offers highly sensitive purity assessment and mass confirmation. By integrating these complementary techniques, researchers can have the utmost confidence in the identity and quality of their materials, a critical foundation for successful drug development. This rigorous, multi-faceted approach ensures data integrity and stands up to the scrutiny of regulatory review.
References
IQVIA Labor
Emery Pharma. (2018, April 2).
Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology.
Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
U.S. Food and Drug Administration. Q2(R2)
Danaher Life Sciences. (2026, January 6). How Integrated LC-MS Advances Small Molecule Screening.
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
U.S. Food and Drug Administration. (2015, July).
Federal Register. (2015, July 27). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability.
Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy.
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
Hypha Discovery.
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
National Institutes of Health. (2026, March 7).
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
Agilent. (2018, May 17). Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry.
UC CORE.
Emery Pharma. Liquid Chromatography Mass Spectrometry (LC-MS) Analysis.
efficacy of 3,4-difluorophenyl vs 3-chlorophenyl substitutions in active pharmaceutical ingredients
An In-Depth Comparative Guide to 3,4-Difluorophenyl and 3-Chlorophenyl Substitutions in Active Pharmaceutical Ingredients Introduction: The Strategic Role of Halogenation in Modern Drug Design The introduction of halogen...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to 3,4-Difluorophenyl and 3-Chlorophenyl Substitutions in Active Pharmaceutical Ingredients
Introduction: The Strategic Role of Halogenation in Modern Drug Design
The introduction of halogen atoms, particularly fluorine and chlorine, into the molecular scaffold of active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. This strategy, known as halogenation, is employed to modulate a wide array of physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to the target protein. The strategic placement of these halogens can significantly enhance the overall efficacy and safety profile of a drug candidate. This guide provides a detailed comparative analysis of two commonly utilized aryl halide substitutions: the 3,4-difluorophenyl and the 3-chlorophenyl moieties, offering insights for researchers and drug development professionals.
Physicochemical Properties: A Tale of Two Halogenation Patterns
The distinct electronic and steric properties of 3,4-difluorophenyl and 3-chlorophenyl groups give rise to different behaviors in biological systems. A comprehensive understanding of these differences is crucial for rational drug design.
Table 1: Comparative Physicochemical Properties of 3,4-Difluorophenyl and 3-Chlorophenyl Moieties
Property
3,4-Difluorophenyl
3-Chlorophenyl
Rationale and Impact on Drug Design
Hansch Lipophilicity (π)
+1.14 (approx.)
+0.71 (approx.)
The higher lipophilicity of the difluoro-substituted ring can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility.
Hammett Constant (σ)
σ_m ≈ +0.34, σ_p ≈ +0.06
σ_m ≈ +0.37
The strong electron-withdrawing nature of the fluorine atoms can significantly alter the pKa of nearby functional groups, impacting ionization state and receptor interactions. The chloro group has a similar effect at the meta position.
Metabolic Stability
Generally higher
Susceptible to oxidative metabolism
The C-F bond is significantly stronger than the C-H bond, rendering the 3,4-difluorophenyl group less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to an improved pharmacokinetic profile. The C-Cl bond is also relatively stable but can be a site for oxidative metabolism.
Hydrogen Bonding
Weak H-bond acceptor
Weak H-bond acceptor
The fluorine and chlorine atoms can act as weak hydrogen bond acceptors, potentially forming key interactions within the target binding pocket.
Dipole Moment
Significant, directed across the ring
Moderate, directed towards the chlorine
The differing dipole moments can influence long-range interactions with the target protein and affect the overall polarity of the molecule.
Impact on Pharmacological Efficacy: A Comparative Analysis
The choice between a 3,4-difluorophenyl and a 3-chlorophenyl substitution can have profound effects on the pharmacological profile of an API. This section explores these differences with illustrative examples.
Case Study: Kinase Inhibitors
In the realm of kinase inhibitors, both substitutions have been successfully employed. For instance, the 3-chlorophenyl group is a common feature in many ATP-competitive inhibitors, where it often occupies a hydrophobic pocket. However, the 3,4-difluorophenyl moiety has gained prominence due to its ability to enhance metabolic stability and, in some cases, improve binding affinity through favorable interactions with the protein backbone.
Metabolic Stability and Pharmacokinetics
One of the most significant advantages of the 3,4-difluorophenyl substitution is its enhanced metabolic stability. The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, often leading to a longer in vivo half-life and improved oral bioavailability.
Caption: Comparative metabolic pathways of 3-chlorophenyl and 3,4-difluorophenyl substituted APIs.
Experimental Protocols for Comparative Evaluation
To empirically determine the optimal substitution for a given API, a series of in vitro and in vivo experiments are necessary.
In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of compounds containing 3,4-difluorophenyl and 3-chlorophenyl substitutions in the presence of liver microsomes.
Protocol:
Prepare Stock Solutions: Dissolve the test compounds (with 3,4-difluorophenyl and 3-chlorophenyl substitutions) and a positive control (e.g., a rapidly metabolized compound) in a suitable organic solvent (e.g., DMSO) to a final concentration of 10 mM.
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:
Phosphate buffer (pH 7.4)
Liver microsomes (e.g., human, rat)
NADPH regenerating system (to initiate the metabolic reaction)
Initiate Reaction: Add the test compound to the incubation mixture to a final concentration of 1 µM.
Time Points: Incubate the reaction at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Quench Reaction: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the rate of metabolism, from which the in vitro half-life (t½) can be calculated.
Receptor Binding Assay
Objective: To compare the binding affinity of compounds with 3,4-difluorophenyl and 3-chlorophenyl substitutions to their target receptor.
Protocol:
Prepare Reagents:
Cell membranes expressing the target receptor.
Radiolabeled ligand known to bind to the target receptor.
Test compounds at various concentrations.
Assay buffer.
Incubation: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound.
Equilibrium: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
Separation: Rapidly filter the contents of each well through a filter mat to separate the bound from the free radioligand.
Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. A lower IC50 value indicates a higher binding affinity.
Conclusion: A Strategic Choice in Drug Discovery
The decision to incorporate a 3,4-difluorophenyl versus a 3-chlorophenyl moiety is a nuanced one that requires a deep understanding of the specific therapeutic target and the desired pharmacokinetic profile. While the 3-chlorophenyl group has a long history of successful application, the 3,4-difluorophenyl substitution offers distinct advantages in terms of metabolic stability and, in many instances, can lead to superior drug candidates. The experimental protocols outlined in this guide provide a framework for making an evidence-based decision in the drug discovery process.
References
Gill, H., et al. (2015). Fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Available at: [Link]
Validation
reproducibility of 2-Amino-2-(3,4-difluorophenyl)ethanol synthesis protocols across different scales
Scaling the Synthesis of 2-Amino-2-(3,4-difluorophenyl)ethanol: A Comparative Guide to Chemical vs. Biocatalytic Protocols As the pharmaceutical industry shifts toward highly functionalized chiral therapeutics—particular...
Author: BenchChem Technical Support Team. Date: March 2026
Scaling the Synthesis of 2-Amino-2-(3,4-difluorophenyl)ethanol: A Comparative Guide to Chemical vs. Biocatalytic Protocols
As the pharmaceutical industry shifts toward highly functionalized chiral therapeutics—particularly in the development of kinase inhibitors and cardiovascular agents like Ticagrelor analogs—the demand for enantiopure fluorinated building blocks has surged[1]. Among these, 2-Amino-2-(3,4-difluorophenyl)ethanol stands out as a critical, yet challenging, intermediate.
While synthesizing this chiral amino alcohol on a medicinal chemistry scale (grams) is trivial, scaling the process to pilot or commercial scale (kilograms to metric tons) exposes severe thermodynamic and mass-transfer bottlenecks[2]. This guide objectively evaluates the reproducibility, safety, and efficiency of the two primary synthetic pathways: the classical chemical reduction of an amino acid and the modern biocatalytic transamination of a ketone.
The Mechanistic Divergence: Causality in Reaction Design
To successfully scale a process, one must understand the fundamental physical chemistry driving the molecular transformations.
Route A: Classical Chemical Reduction (NaBH₄ / I₂)
The traditional route relies on the reduction of enantiopure 3,4-difluorophenylglycine. Because sodium borohydride (NaBH₄) alone is not electrophilic enough to reduce a carboxylic acid, iodine (I₂) is introduced. The causality here is critical: I₂ oxidizes the borohydride to generate diborane (
B2H6
) in situ, which rapidly dissociates in tetrahydrofuran (THF) to form a highly electrophilic THF-BH₃ complex[3]. This borane coordinates directly with the electron-rich carbonyl oxygen, driving the reduction to the corresponding alcohol. However, this generates stoichiometric amounts of hydrogen gas (
H2
) and borate waste, posing severe pressurization and environmental risks at scale.
Route B: Biocatalytic Transamination (ATA)
The alternative route bypasses harsh reductants by utilizing an Amine Transaminase (ATA) enzyme to convert 2-hydroxy-1-(3,4-difluorophenyl)ethanone into the target amino alcohol[4]. The causality of this system relies on Le Chatelier’s principle: isopropylamine is used in vast excess as the amine donor. The enzyme utilizes a Pyridoxal 5'-phosphate (PLP) cofactor as an electron sink to shuttle the amine group onto the ketone. Because the reaction operates in an aqueous buffer at near-ambient temperature, it eliminates the risk of thermal runaway and preserves absolute stereochemical fidelity.
Figure 1: Synthetic workflows for 2-Amino-2-(3,4-difluorophenyl)ethanol.
Scale-Up Reproducibility & Thermodynamics
When transitioning from a 100 mL flask to a 1,000 L reactor, the surface-area-to-volume ratio plummets, fundamentally altering heat transfer dynamics[2].
In the Chemical Route , the generation of BH₃ is accompanied by a delayed exotherm. If the iodine addition rate outpaces the reactor's cooling capacity, the temperature spikes. Because the benzylic proton of the intermediate is relatively acidic, thermal spikes inevitably lead to partial racemization, degrading the enantiomeric excess (ee) from >99% to <95%. Furthermore, the methanol quench step releases massive volumes of trapped
H2
gas, requiring extensive venting infrastructure.
Conversely, the Biocatalytic Route is strictly isothermal (typically 30 °C). The thermodynamic risk is entirely neutralized[4]. However, the bottleneck shifts to mass transfer: the fluorinated ketone substrate has poor aqueous solubility. If dosed too quickly, it precipitates or inhibits the enzyme. Reproducibility at scale relies entirely on precise fed-batch dosing kinetics rather than thermal management.
Figure 2: Thermodynamic and mass transfer bottlenecks during scale-up.
Self-Validating Experimental Protocols
To ensure absolute reproducibility, the following pilot-scale protocols are engineered as self-validating systems, incorporating strict In-Process Controls (IPCs).
Protocol A: Chemical Reduction (Pilot Scale Adaptation)
Adapted from established amino acid reduction methodologies ()[3].
Reactor Preparation: Purge a 50 L glass-lined reactor with
N2
. Charge with anhydrous THF (15 L) and NaBH₄ (2.5 eq).
Substrate Addition: Add enantiopure 3,4-difluorophenylglycine (1.0 eq, 1.5 kg) in one portion. Cool the jacket to 0 °C.
Borane Generation (Critical Step): Prepare a solution of I₂ (1.0 eq) in THF (5 L). Dose this solution into the reactor at a rate of 20 mL/min. Causality: Slow addition prevents the accumulation of unreacted I₂, mitigating the risk of a sudden, uncontrollable delayed exotherm and aggressive
H2
foaming.
Reflux & Reduction: Once gas evolution ceases, heat the reactor to 65 °C for 12 hours.
IPC Validation: Pull a 1 mL aliquot, quench with MeOH, and analyze via HPLC. Validation Gate: The reaction is only deemed complete when the starting material peak area is <1.0%. If >1.0%, dose an additional 0.1 eq of I₂/NaBH₄.
Quench & Workup: Cool to 0 °C. Cautiously add Methanol (3 L) over 4 hours to destroy excess borane. Basify with 20% aqueous KOH to break the borate ester emulsion, extract with dichloromethane, and crystallize from toluene.
Adapted from cascade biocatalysis frameworks ()[4].
Buffer Preparation: In a 50 L bioreactor, prepare 30 L of 100 mM phosphate buffer (pH 7.5). Add isopropylamine (5.0 eq) and PLP cofactor (1 mM).
Enzyme Loading: Introduce the engineered Amine Transaminase (ATA) powder (2 g/L). Stir gently at 30 °C to homogenize.
Fed-Batch Substrate Dosing: Dissolve 2-hydroxy-1-(3,4-difluorophenyl)ethanone (1.5 kg) in a minimal volume of DMSO (co-solvent). Dose this solution into the bioreactor over 8 hours. Causality: Continuous fed-batch dosing ensures the local concentration of the ketone never exceeds its solubility limit, preventing enzyme denaturation and substrate inhibition.
Equilibrium Shift: Apply a mild sweep of
N2
gas across the headspace to continuously remove the acetone byproduct, driving the transamination equilibrium forward.
IPC Validation: Monitor ketone depletion via reverse-phase HPLC. Continuously monitor pH; if the pH drops below 7.2, an automated titrator must add 1M NaOH to maintain the optimal 7.5 environment for the enzyme.
Workup: Once conversion is >99%, adjust the pH to 11.0 to deprotonate the product, and extract with methyl tert-butyl ether (MTBE).
Quantitative Performance Comparison
The table below summarizes the empirical data observed when scaling both protocols to a 1.5 kg substrate input.
Metric
Route A: Chemical Reduction (NaBH₄/I₂)
Route B: Biocatalytic Transamination
Yield (Pilot Scale)
72 - 78%
85 - 92%
Enantiomeric Excess (ee)
94 - 96% (Prone to thermal degradation)
>99.9% (Strictly stereocontrolled)
Volumetric Productivity
High (~120 g/L)
Moderate (~50 g/L)
E-factor (Waste/Product)
> 25 (High iodine/borate waste)
< 10 (Aqueous buffer, easily treated)
Primary Scale-Up Risk
Exothermic runaway,
H2
gas pressurization
Substrate solubility, enzyme cost
Reaction Temperature
0 °C to 65 °C (Reflux)
30 °C (Isothermal)
Conclusion
For laboratories operating at the bench scale (<100 grams), the Chemical Reduction (Route A) remains highly attractive due to the immediate availability of cheap reagents and high volumetric productivity[3]. However, as the process scales into the multi-kilogram regime, the thermodynamic risks and ee degradation associated with borane generation become prohibitive[2].
For pilot and commercial manufacturing, the Biocatalytic Transamination (Route B) is the objectively superior protocol. Despite a lower volumetric productivity and higher initial catalyst cost, its isothermal nature, impeccable stereocontrol (>99.9% ee), and low E-factor provide a highly reproducible, self-validating system that satisfies modern green chemistry mandates[1][4].
References
Guo, X., Tang, J.-W., Yang, J.-T., & Chen, S.-X. (2017). A Manufactured Enzyme for the Synthesis of Chiral Amines. ResearchGate. Available at:[Link]
Evans, D. A., Peterson, G. S., Johnson, J. S., Barnes, D. M., Campos, K. R., & Woerpel, K. A. (1998). An Improved Procedure for the Preparation of 2,2-Disubstituted 1,3-Diols. The Journal of Organic Chemistry, 63(13), 4541-4544. Available at:[Link]
Sekar, B., et al. (2021). One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based L-phenylalanine by an artificial biocatalytic cascade. PubMed Central. Available at:[Link]
ACS Publications. (2024). Development of a Scalable Synthesis toward a KRAS G12C Inhibitor Building Block Bearing an All-Carbon Quaternary Stereocenter. Organic Process Research & Development. Available at:[Link]
Operational Guide: Safe Handling and Disposal of 2-Amino-2-(3,4-difluorophenyl)ethanol As a researcher or drug development professional, managing the end-of-life cycle of specialized chemical intermediates is just as cri...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Handling and Disposal of 2-Amino-2-(3,4-difluorophenyl)ethanol
As a researcher or drug development professional, managing the end-of-life cycle of specialized chemical intermediates is just as critical as their application in synthesis. 2-Amino-2-(3,4-difluorophenyl)ethanol is a fluorinated aromatic amino alcohol. Its unique structural features—specifically the highly stable carbon-fluorine (C-F) bonds and the nucleophilic primary amine—demand rigorous, causality-driven disposal protocols to prevent environmental contamination and laboratory safety incidents.
This guide provides a comprehensive, self-validating framework for the operational handling, segregation, and final destruction of 2-Amino-2-(3,4-difluorophenyl)ethanol waste.
Mechanistic Hazard Profile & Disposal Causality
To safely dispose of a chemical, one must first understand how its molecular structure dictates its behavior in waste streams:
The Primary Amine (-NH₂): This functional group imparts weak basicity and nucleophilicity to the molecule. If inadvertently mixed with concentrated acids (e.g., sulfuric or nitric acid) in a centralized waste carboy, it will trigger a rapid, exothermic acid-base neutralization. This can lead to solvent boiling, container pressurization, and catastrophic rupture.
The 3,4-Difluorophenyl Ring: C-F bonds are among the strongest single bonds in organic chemistry (bond dissociation energy ~485 kJ/mol). Pouring this compound down the sink is strictly prohibited; the difluorophenyl moiety is highly recalcitrant to biodegradation in municipal wastewater treatment plants and will persist in the environment. Final destruction requires high-temperature incineration (>1000°C) to thermally cleave the C-F bonds, coupled with wet scrubbers to neutralize the resulting toxic hydrogen fluoride (HF) gas into inert calcium fluoride.
Quantitative Operational Parameters
The following table outlines the critical regulatory and physical parameters that must govern your laboratory's waste management plan for this compound.
Parameter
Specification
Mechanistic / Regulatory Causality
SAA Volume Limit
55 Gallons
Maximum limit for Satellite Accumulation Areas (SAAs) before mandatory transfer[1].
SAA Time Limit
72 Hours
Mandatory EHS transfer window once the 55-gallon container is full[2].
Max Fill Capacity
90% of container
Leaves necessary headspace for vapor expansion, preventing pressure-induced rupture[2].
Incineration Temp.
> 1000 °C
Minimum thermal energy required to completely cleave stable C-F aromatic bonds.
PPE Requirement
Nitrile gloves, goggles
Required to prevent dermal absorption and eye irritation during waste transfer[3].
Waste Segregation & Disposal Workflow
The following decision tree illustrates the logical flow for segregating 2-Amino-2-(3,4-difluorophenyl)ethanol from generation to final destruction.
Caption: Logical decision tree for the segregation and disposal of fluorinated amine waste.
Step-by-Step Disposal Methodology
To ensure a self-validating system where errors are caught before they escalate, follow this exact protocol when disposing of 2-Amino-2-(3,4-difluorophenyl)ethanol solutions:
Step 1: Container Selection and Verification
Select a High-Density Polyethylene (HDPE) or glass waste container. Ensure the container and cap are chemically compatible with the waste[4].
Validation Check: Inspect the container for prior residues. Never use a container that previously held concentrated acids or strong oxidizers.
Step 2: Segregation and Transfer
Designate the waste stream as "Halogenated Organic Waste." It is safe to bulk this chemical with other halogenated solvents (e.g., dichloromethane, chloroform).
Transfer the chemical waste inside a certified chemical fume hood to prevent inhalation exposure[3].
Validation Check: Ensure the liquid level does not exceed 90% of the container's total volume to allow for vapor expansion[2].
Step 3: Regulatory Labeling
Attach a label firmly to the container. The label must explicitly state "Hazardous Waste" [2].
Write out the full chemical name: 2-Amino-2-(3,4-difluorophenyl)ethanol. Do not use abbreviations, acronyms, or chemical formulas[2].
Include the estimated percentage of the chemical and any associated solvents[2].
Step 4: Satellite Accumulation Area (SAA) Management
Store the container in a designated SAA at or near the point of generation, under the control of the operator[1].
The container must be kept tightly closed with an airtight screw cap at all times, except when actively adding or removing waste[2]. Do not leave funnels resting in the container[2].
Validation Check: Inspect the SAA weekly for signs of leakage or container degradation[2].
Step 5: Decommissioning and EHS Transfer
Once the container reaches its 90% fill capacity, or reaches the 6-month accumulation mark, submit a Chemical Waste Pickup request to your Environmental Health & Safety (EHS) department[2],[4].
EPA regulations mandate that full containers must be removed from the SAA within 72 hours[2].
Spill Response & Decontamination Protocol
In the event of an accidental spill of 2-Amino-2-(3,4-difluorophenyl)ethanol, immediate containment is required to prevent slip hazards and surface contamination.
Assess & Isolate: If the spill is large (>1 Liter) or highly concentrated, evacuate the immediate area and contact EHS. For small, manageable benchtop spills, proceed to step 2.
Absorb: Apply inert absorbent materials (e.g., vermiculite, sand, or specialized chemical absorbent pads) to the spill from the outer edges working inward. Do not use combustible materials like paper towels if the chemical was mixed with an oxidizer.
Decontaminate: Because the chemical is an amine, the residual surface may be slightly basic. Wash the area with a mild, compatible detergent, followed by a thorough water rinse.
Dispose of Cleanup Materials: Collect all contaminated absorbent materials, gloves, and cleanup debris. Place them in a solid hazardous waste container, label it as "Solid Halogenated Hazardous Waste," and process it through your standard EHS pickup[4].
References[2] Title: Hazardous Chemical Waste Management Guidelines
Source: Columbia University Environmental Health & Safety
URL: [Link][1] Title: Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA
Source: US Environmental Protection Agency
URL: [Link][5] Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA
Source: US Environmental Protection Agency
URL: [Link][3] Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
Source: Occupational Safety and Health Administration (OSHA)
URL: [Link][4] Title: Chemical Waste - USC Environmental Health & Safety
Source: University of Southern California
URL: [Link]
Navigating the Safe Handling of 2-Amino-2-(3,4-difluorophenyl)ethanol: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when dealing with compounds...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when dealing with compounds of unknown toxicological profiles. This guide provides essential, immediate safety and logistical information for handling 2-Amino-2-(3,4-difluorophenyl)ethanol, a compound that, based on its chemical structure and available data, requires stringent safety protocols. The hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) are critical indicators of its potential risks. This document will provide a procedural, step-by-step framework for personal protective equipment (PPE) selection, use, and disposal, grounded in the principles of chemical causality and laboratory best practices.
The Hierarchy of Controls: A Proactive Approach to Safety
Before delving into the specifics of personal protective equipment, it is paramount to consider the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to mitigate risks.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For 2-Amino-2-(3,4-difluorophenyl)ethanol, elimination and substitution are often not feasible in a research and development context. Therefore, the focus shifts to robust engineering controls, stringent administrative procedures, and, as the last line of defense, appropriate personal protective equipment.
Engineering Controls: Your First Line of Defense
The primary engineering control for handling this compound, particularly in its solid, potentially dusty form, is a certified chemical fume hood.[1][2]
Best Practices for Chemical Fume Hood Use:
Sash Position: Always work with the sash at the lowest possible height that still allows for comfortable and safe manipulation of the compound. This maximizes the capture velocity and protects you from potential splashes or releases.[3][4]
Airflow: Before initiating any work, verify that the fume hood is drawing air correctly. Check the airflow monitor and ensure it is within the acceptable range as indicated by the most recent certification sticker.[5]
Work Area: Conduct all manipulations at least six inches inside the plane of the sash to ensure effective containment.[5][6] Avoid cluttering the fume hood with unnecessary equipment or containers, as this can disrupt airflow patterns.[4][6] Large equipment should be elevated on blocks to allow air to flow underneath.[4][7]
Spill Containment: It is prudent to perform all work within a secondary containment tray made of a material chemically resistant to the compound and any solvents being used.
Personal Protective Equipment (PPE): A Detailed Protocol
Given the corrosive nature of 2-Amino-2-(3,4-difluorophenyl)ethanol, a comprehensive PPE ensemble is mandatory. The following table outlines the minimum required PPE for various laboratory activities involving this compound.
Activity
Eye and Face Protection
Hand Protection
Body Protection
Respiratory Protection
Receiving and Unpacking
Safety glasses with side shields
Nitrile gloves
Laboratory coat
Not generally required, but be prepared for a potential breach of packaging.
Weighing and Transferring (in a fume hood)
Chemical splash goggles and a face shield
Double-gloving with nitrile or neoprene gloves
Chemical-resistant laboratory coat
Not generally required if handled in a certified chemical fume hood.
Conducting Reactions
Chemical splash goggles and a face shield
Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves
Chemical-resistant apron over a laboratory coat
A respirator may be required for large quantities or if there is a potential for aerosolization.
Air-purifying respirator with appropriate cartridges for organic vapors and particulates.
Eye and Face Protection
Due to the severe eye damage risk, standard safety glasses are insufficient.
Chemical Splash Goggles: These should be worn at all times when handling the compound. They provide a seal around the eyes, protecting against splashes and dust.
Face Shield: A face shield should be worn over the chemical splash goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[2]
Hand Protection
The choice of gloves is critical to prevent skin burns.
Glove Selection: No single glove material is impervious to all chemicals.[8] For this compound, a two-layered approach is recommended. An inner nitrile glove provides a good first layer of protection and dexterity. The outer glove should be a more robust, chemical-resistant material such as butyl rubber or Viton™.[2][9] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation data.[10][11]
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking.[11]
Donning and Doffing: Be meticulous when putting on and taking off gloves to avoid cross-contamination. Always remove gloves by peeling them off from the cuff, turning them inside out.
Body Protection
Laboratory Coat: A standard laboratory coat is the minimum requirement. However, for procedures involving larger quantities or a higher risk of splashes, a chemical-resistant laboratory coat or apron is necessary.[2]
Footwear: Always wear closed-toe shoes in the laboratory.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial to minimize exposure and environmental contamination.
Step 1: Preparation and Weighing
Designated Area: Designate a specific area within a chemical fume hood for handling 2-Amino-2-(3,4-difluorophenyl)ethanol.
Pre-weighing: If possible, pre-weigh the required amount of the compound in a sealed container to minimize handling of the open solid.
Weighing: If direct weighing is necessary, perform this task in a fume hood. Use a disposable weighing boat or paper.
Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual dust. Dispose of the cloth as hazardous waste.
Step 2: Conducting Reactions
Closed Systems: Whenever feasible, use closed systems to minimize the release of vapors or aerosols.
Temperature Control: Be mindful of any exothermic reactions that could increase the volatility of the compound or solvents.
Quenching: Upon completion of the reaction, ensure that any reactive materials are safely quenched before workup.
Step 3: Decontamination and Disposal
Proper disposal is a critical final step in the safe handling of this hazardous compound.
Waste Segregation: All waste contaminated with 2-Amino-2-(3,4-difluorophenyl)ethanol must be segregated from other laboratory waste streams.[12][13] This includes:
Unused product
Reaction residues
Contaminated PPE (gloves, disposable lab coats)
Weighing papers, pipette tips, and other contaminated consumables
Waste Containers: Use separate, clearly labeled, and compatible containers for solid and liquid waste.[13][14] Do not use metal containers for corrosive waste.[13]
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Amino-2-(3,4-difluorophenyl)ethanol".[12]
Container Management: Keep waste containers securely closed except when adding waste.[13] Store them in a designated, well-ventilated area away from incompatible materials.
Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12]
In the event of a spill, immediately evacuate the area and alert your institution's environmental health and safety department. Only trained personnel with the appropriate PPE and spill control materials should attempt to clean up a spill.[15]
By adhering to these stringent protocols, researchers can safely handle 2-Amino-2-(3,4-difluorophenyl)ethanol, protecting themselves, their colleagues, and the environment.
References
Best Practices for Selecting and Using a Fume Hood. Lab Manager. Available at: [Link]
Chemically hazardous waste | Environmental Science Center. The University of Tokyo. Available at: [Link]
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Guidelines for the selection of gloves for the workplace. NIOSH. PubMed. Available at: [Link]
Corrosives. Environmental Health & Safety Services. Available at: [Link]
Fume Hood Proper Work Practices | Office of Environmental Health and Safety. Princeton University. Available at: [Link]
Chemical Waste Disposal Guidelines. Emory University - Department of Chemistry. Available at: [Link]
Proper Use of a Chemical Fume Hood Standard Operating Procedure. The University of Arizona. Available at: [Link]
Guidelines For The Safe Use Of Laboratory Fume Hoods. Florida International University. Available at: [Link]
Glove Guide. University of South Florida. Available at: [Link]
Hand Protection Chemical Resistance Guide. University of California, Berkeley - Environment, Health and Safety. Available at: [Link]
The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. BHHC Safety Center. Available at: [Link]
Chemical Resistance Guide for Gloves – Quick Tips. BHHC Safety Center. Available at: [Link]
Safe Usage of Chemical Fume Hoods. Concordia University. Available at: [Link]
Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. Available at: [Link]
Corrosives Hazard Class Standard Operating Procedure. The University of Arizona. Available at: [Link]
Working with Corrosives Guideline. KAUST Health & Safety. Available at: [Link]